molecular formula C6H5N5O6 B3050523 Diaminotrinitrobenzene CAS No. 26616-30-8

Diaminotrinitrobenzene

Cat. No.: B3050523
CAS No.: 26616-30-8
M. Wt: 243.13 g/mol
InChI Key: DWSHPNQTKZNJFW-UHFFFAOYSA-N
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Description

Historical Overview of Chemical Compound Research Significance

Systematic physical and chemical studies of energetic materials began in earnest following World War II, driven by the need for materials that could perform reliably and safely under increasingly severe environmental conditions, such as high temperatures and shock pulses. dtic.mil Within this context, research into nitroaromatic compounds like DATB gained traction.

The significance of DATB in research is closely tied to the development of TATB. Research on TATB synthesis and characterization intensified in the 1960s when its properties as a remarkably insensitive high explosive became desirable for applications requiring high safety standards. scispace.com During the development of various synthetic pathways to TATB, related compounds such as DATB were synthesized and studied. For instance, DATB was identified as a potential byproduct in the Vicarious Nucleophilic Substitution (VNS) synthesis of TATB from picramide, resulting from incomplete amination. osti.gov The study of such related compounds became crucial for optimizing synthesis, controlling purity, and understanding the performance of the final material. scispace.com

Role of Diaminotrinitrobenzene within Advanced Materials Science Research

In advanced materials science, which covers the synthesis, properties, and application of new materials, DATB is studied primarily within the subfield of energetic materials. uni-graz.atopenaccessjournals.com The defining characteristic of these materials is their ability to release large amounts of chemical energy. Research in this area focuses on tailoring materials to have specific performance characteristics, such as high energy output combined with low sensitivity to accidental detonation. scielo.brdtic.mil

DATB serves as a model compound for investigating the fundamental relationships between molecular structure and material properties like thermal stability and sensitivity. acs.org Its structure, with both electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic ring, creates a complex electronic environment that influences its chemical and physical behavior. solubilityofthings.comresearchgate.net Researchers use DATB in comparative studies with other nitroaromatics, such as TNT (Trinitrotoluene) and TATB, to understand how the number and arrangement of amino groups affect intermolecular interactions, crystal packing, and ultimately, the material's sensitivity and decomposition mechanisms. acs.orgresearchgate.net

Fundamental Research Questions Pertaining to this compound

The academic study of DATB is driven by several fundamental research questions aimed at understanding its intrinsic properties and behavior at a molecular level. Key areas of investigation include:

Thermal Decomposition Pathways and Kinetics: A primary research focus is determining how DATB breaks down under thermal stress. dtic.milresearchgate.net Studies aim to identify the initial bond-breaking steps, the sequence of subsequent reactions, and the molecular species produced during decomposition. dtic.mil Understanding these kinetics is essential for predicting the material's stability and performance. dtic.mil

Synthesis and Impurity Formation: From a chemical synthesis perspective, a key question is the efficient and controlled production of DATB and related compounds. In the context of TATB production, research has explored methods like the Vicarious Nucleophilic Substitution (VNS) of picramide, where DATB can be a product of incomplete amination or a targeted intermediate. osti.govunt.edu Understanding the reaction conditions that favor the formation of DATB versus TATB is a practical research goal. unt.edu

Structure-Sensitivity Relationships: A central theme in energetic materials research is understanding why some explosives are more sensitive to initiation by shock or impact than others. DATB is included in studies that aim to build models correlating molecular properties with experimental sensitivity data. acs.orgresearchgate.net These models often consider factors like chemical kinetics and the energy released during the initial decomposition steps. acs.org

Interdisciplinary Research Relevance of this compound Studies

The study of DATB is inherently interdisciplinary, drawing on expertise from several scientific and engineering fields:

Chemistry: Organic chemists focus on the synthesis of DATB and the mechanisms of its reactions, such as nitration and amination. osti.govosti.gov Physical chemists investigate its decomposition kinetics, thermodynamics, and spectroscopic properties. researchgate.netakjournals.com

Physics: Condensed matter physicists study the crystalline structure of DATB and its behavior under extreme conditions of high pressure and temperature. researchgate.netunlv.edu This includes investigating potential phase transitions and changes in hydrogen bonding networks. researchgate.netunlv.edu

Materials Science and Engineering: Materials scientists work to understand the relationship between the molecular structure of DATB, its crystal morphology, and its macroscopic properties as an energetic material. uni-graz.atunige.it This knowledge is crucial for the design and formulation of new materials with tailored safety and performance characteristics. dtic.mil

Computational Science: This field provides the theoretical tools to model and predict the behavior of DATB at the atomic level. pnnl.govnih.gov Reactive molecular dynamics and quantum chemistry calculations help elucidate reaction mechanisms and predict properties that can be difficult to measure experimentally. acs.orgresearchgate.net

Academic Contributions to the Understanding of this compound

Academic research has made significant contributions to the fundamental understanding of DATB. These contributions include the development of advanced analytical and computational techniques to characterize the compound in detail.

Spectroscopic methods are widely used to probe its molecular structure and decomposition. Fourier-transform infrared (FT-IR) spectroscopy helps identify functional groups and can be used to study chemical changes under high pressure or during thermal decomposition. akjournals.comunlv.edu Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic environment within the molecule. acs.org

First-principles calculations have provided deep insights into the electronic and vibrational properties of DATB. researchgate.net These computational studies have successfully predicted lattice parameters that agree well with experimental values and have been used to assign features in Raman and infrared spectra to specific molecular vibrations. researchgate.net Furthermore, theoretical models have been developed to simulate its decomposition under external stimuli like electric fields, revealing how structural deformations can occur. researchgate.net

In the area of synthesis, academic work has explored various routes, including the VNS reaction, which offers a pathway using different starting materials under relatively mild conditions compared to traditional methods. osti.govunt.edu These studies contribute to a more comprehensive knowledge base of nitroaromatic chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of 1,3-Diamino-2,4,6-trinitrobenzene (DATB) This table summarizes key identifiers and computed properties for DATB.

PropertyValueSource(s)
Chemical Name 1,3-Diamino-2,4,6-trinitrobenzene cymitquimica.comechemi.com
Synonyms DATB, 2,4,6-Trinitro-1,3-benzenediamine cymitquimica.comechemi.com
CAS Number 1630-08-6 cymitquimica.comechemi.com
Molecular Formula C₆H₅N₅O₆ cymitquimica.comechemi.com
Molecular Weight 243.13 g/mol echemi.com
Appearance Yellow crystalline solid cymitquimica.comsolubilityofthings.com
Melting Point 280 °C echemi.com
Topological Polar Surface Area 190 Ų echemi.com
Hydrogen Bond Donor Count 2 echemi.com
Hydrogen Bond Acceptor Count 8 echemi.com

Table 2: Investigated Thermal Decomposition Products of Related Nitroaromatic Compounds This table lists gaseous products identified during the thermal decomposition of TATB, a closely related and extensively studied compound. Similar studies are conducted for DATB to understand its decomposition pathways.

Evolved GasChemical FormulaSource(s)
Ammonia (B1221849)NH₃ akjournals.comosti.gov
Carbon DioxideCO₂ akjournals.comosti.govnih.gov
Carbon MonoxideCO osti.gov
WaterH₂O akjournals.comnih.govdtic.mil
Hydrogen CyanideHCN akjournals.comosti.gov
Isocyanic AcidHNCO osti.govnih.gov
Nitrogen MonoxideNO osti.gov
Nitrous OxideN₂O osti.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trinitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHPNQTKZNJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949450
Record name 3,4,5-Trinitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26616-30-8
Record name 3,4,5-Trinitrobenzene-1,2-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID50949450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diaminotrinitrobenzene
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Synthetic Methodologies and Precursor Chemistry of Diaminotrinitrobenzene

Established Synthetic Pathways for Diaminotrinitrobenzene

The preparation of this compound is not a single-step process but rather a sequence of reactions, each designed to build upon the previous one to achieve the desired molecular architecture. These pathways are characterized by the controlled nitration and amination of a substituted benzene (B151609) core.

A well-documented synthetic route to 1,3-diamino-2,4,6-trinitrobenzene begins with 1,3-dimethoxybenzene (B93181). google.com This process involves an initial sulfonation, followed by nitration, and concludes with amination.

The key stages of this synthesis are:

Sulfonation: 1,3-dimethoxybenzene is treated with concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces sulfonic acid groups onto the benzene ring, yielding 1,3-dimethoxy-2,4,6-trisulfobenzene. google.com

Nitration: The sulfonated intermediate is then reacted with concentrated nitric acid. This step replaces the sulfonic acid groups with nitro groups, a process that results in the formation of 1,3-dimethoxy-2,4,6-trinitrobenzene. google.com An enhancement to this step involves using a solvent such as methylene (B1212753) chloride during the nitration, which allows for the extraction of the trinitrobenzene product into the solvent phase as it is formed. google.com

Amination: The final step involves reacting the purified 1,3-dimethoxy-2,4,6-trinitrobenzene with ammonia (B1221849). Typically, ammonia gas is bubbled through a solution of the intermediate in a solvent like toluene (B28343), leading to the displacement of the methoxy (B1213986) groups and the formation of the final product, 1,3-diamino-2,4,6-trinitrobenzene. google.comgoogle.com

A similar strategy is employed for the synthesis of the related compound, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which starts from 1,3,5-trichlorobenzene (B151690) (TCB). The TCB is first nitrated to 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) and subsequently aminated with ammonia. google.com This highlights a common industrial approach of nitration followed by nucleophilic aromatic substitution.

StepStarting MaterialKey ReagentsProductReference
1. Sulfonation1,3-DimethoxybenzeneConcentrated Sulfuric Acid1,3-Dimethoxy-2,4,6-trisulfobenzene google.com
2. Nitration1,3-Dimethoxy-2,4,6-trisulfobenzeneConcentrated Nitric Acid1,3-Dimethoxy-2,4,6-trinitrobenzene google.com
3. Amination1,3-Dimethoxy-2,4,6-trinitrobenzeneAmmonia, Toluene1,3-Diamino-2,4,6-trinitrobenzene google.comgoogle.com

Intermediate compounds are crucial molecular stepping stones in the synthesis of DATB. In the pathway starting from 1,3-dimethoxybenzene, two key intermediates are formed: 1,3-dimethoxy-2,4,6-trisulfobenzene and 1,3-dimethoxy-2,4,6-trinitrobenzene. google.com

1,3-dimethoxy-2,4,6-trisulfobenzene: This compound is the product of the initial sulfonation step. Its formation prepares the benzene ring for the subsequent nitration. The sulfonic acid groups are effective activating groups for this transformation.

The final and defining step in the synthesis of DATB is the conversion of 1,3-dimethoxy-2,4,6-trinitrobenzene to the final product via amination. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

The key features of this mechanism are:

Activation of the Aromatic Ring: The three nitro (-NO₂) groups are powerful electron-withdrawing groups. They pull electron density away from the benzene ring, making the ring electron-deficient. This effect is particularly pronounced at the carbon atoms bearing the methoxy (-OCH₃) groups.

Nucleophilic Attack: Ammonia (NH₃), the aminating agent, acts as a nucleophile. It attacks the electron-deficient carbon atoms attached to the methoxy groups.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro groups, which stabilizes the intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the methoxy group as a methoxide (B1231860) ion (-OCH₃), which is a competent leaving group in this context. This process occurs for both methoxy groups, leading to the final di-substituted product.

Alternative amination strategies, such as Vicarious Nucleophilic Substitution (VNS), have also been explored for synthesizing highly aminated nitroaromatics, demonstrating different mechanistic pathways to introduce amino groups onto activated rings. osti.govresearchgate.net

Precursor Chemistry and Reactant Derivatization in this compound Synthesis

The choice of the initial precursor is fundamental to the entire synthetic strategy. The substituents on the starting benzene ring dictate the reaction conditions and the sequence of transformations required to achieve the final product.

The synthesis of DATB from 1,3-dimethoxybenzene is a prime example of precursor transformation. google.com The methoxy groups present on the starting material are ortho-, para-directing for electrophilic aromatic substitution. This directing effect facilitates the introduction of the nitro groups at the 2, 4, and 6 positions. The initial sulfonation followed by nitration effectively installs these groups in the desired locations.

Ultimately, the methoxy groups serve a dual purpose: first as directing groups for the electrophilic nitration steps and second as leaving groups during the final nucleophilic amination step. This illustrates how the properties of the precursor's functional groups are exploited at different stages of the synthesis. The analogous synthesis of TATB from 1,3,5-trichlorobenzene shows a similar principle, where the chloro groups act as leaving groups in the final amination step. google.com

The interplay between nitro and amino functional groups is central to the synthesis and chemical nature of this compound.

Reactivity of Nitro Groups: During the synthesis, the primary role of the nitro groups is to function as strong electron-withdrawing groups. This property deactivates the benzene ring toward further electrophilic substitution but critically activates it for the essential nucleophilic aromatic substitution by ammonia. google.com This activation is the cornerstone of the final reaction step.

Reactivity of Amino Groups: The amino groups are introduced at the very end of the synthesis. Ammonia acts as the nucleophile that displaces the leaving groups (e.g., methoxy groups) on the highly activated trinitrobenzene ring. google.comgoogle.com Once incorporated into the final DATB molecule, these amino groups are electron-donating. The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic ring creates a "push-pull" electronic structure, which is a key feature of this class of compounds. researchgate.net

Influence of Reaction Conditions on Synthetic Yields and Selectivity

The synthesis of 1,3-diamino-2,4,6-trinitrobenzene (DATB) is highly sensitive to the conditions under which the reaction is performed. Key parameters such as temperature, solvent, and the nature of the aminating agent play a crucial role in determining both the yield and the purity of the final product.

One of the primary routes to DATB involves the amination of 1,3-disubstituted-2,4,6-trinitrobenzene precursors, such as 1,3-dimethoxy-2,4,6-trinitrobenzene or 1,3-dichloro-2,4,6-trinitrobenzene. In the case of the amination of 1,3-dimethoxy-2,4,6-trinitrobenzene, the reaction is typically carried out by bubbling ammonia gas through a solution of the precursor. A patented method specifies conducting this reaction in toluene at a temperature of -10°C. Lower temperatures are often employed to control the exothermicity of the reaction and to minimize the formation of by-products, thereby enhancing the selectivity towards the desired diamino product.

The choice of solvent is also a critical factor. While toluene is a common solvent for this reaction, other solvents such as methanol (B129727) have been utilized, particularly when aqueous ammonia is used as the aminating agent. The solvent can influence the solubility of the reactants and intermediates, as well as the reaction kinetics. For instance, a process has been described where the amination is carried out directly on the nitration product of 1,3-dimethoxybenzene in a solvent like methylene chloride, using aqueous ammonia in methanol. This approach avoids the isolation of the intermediate, which can be advantageous in an industrial setting.

The concentration of reactants and the reaction time are additional variables that must be carefully controlled to optimize the yield. An excess of the aminating agent is generally used to drive the reaction to completion. The reaction time must be sufficient to ensure complete conversion of the starting material, but not so long as to promote the degradation of the product or the formation of impurities.

The following interactive table summarizes the influence of various reaction conditions on the synthesis of DATB, based on available literature.

Reaction ParameterConditionEffect on Yield and Selectivity
Temperature Low (-10°C to 0°C)Favors higher selectivity by minimizing side reactions.
HighCan lead to increased rates of reaction but may decrease selectivity and yield due to decomposition and by-product formation.
Solvent TolueneCommonly used, good for reactions with gaseous ammonia.
MethanolOften used with aqueous ammonia, can influence reaction rates.
Methylene ChlorideUsed in integrated nitration-amination processes.
Aminating Agent Gaseous AmmoniaAllows for a clean reaction with a simple work-up.
Aqueous AmmoniaCan be more convenient for large-scale production but introduces water into the reaction mixture.
Reaction Time OptimizedEnsures complete conversion of starting material.
ExtendedMay lead to product degradation and lower yields.

Advanced Synthetic Approaches and Methodological Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of energetic materials like DATB. This has led to the exploration of green chemistry principles and advanced catalytic strategies.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of DATB aims to reduce the environmental impact and improve the safety of the manufacturing process. Key areas of investigation include the use of greener solvents and alternative energy sources.

Ionic Liquids (ILs) have been explored as potential green solvents for the synthesis of nitroaromatic compounds. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. In the context of DATB synthesis, ILs could potentially be used in either the nitration or amination steps, offering benefits such as enhanced reaction rates and easier product separation. Research has shown the utility of acidic ionic liquids as catalysts and solvents in nitration reactions, which could be applicable to the synthesis of DATB precursors. researchgate.net

Supercritical fluids (SCFs) , particularly supercritical carbon dioxide (scCO₂), represent another promising green solvent alternative. scCO₂ is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by varying pressure and temperature, allowing for control over solubility and reactivity. While direct application to DATB synthesis is not widely reported, scCO₂ has been investigated for the synthesis and processing of other energetic materials. It has been noted that supercritical N₂O shows higher solubility for amines compared to scCO₂, which could be a relevant consideration for the amination step in DATB synthesis. researchgate.net

Stereochemical Considerations in Related Aromatic Amine Synthesis

While this compound itself is an achiral molecule, the broader field of aromatic amine synthesis includes the production of chiral molecules where stereochemistry is a critical consideration. The principles and methodologies developed for the asymmetric synthesis of chiral aromatic amines can provide valuable insights and potential avenues for the synthesis of novel, related energetic materials.

The enantioselective synthesis of chiral amines is a significant area of research, with applications in pharmaceuticals and materials science. acs.orgnih.gov Key strategies for achieving stereocontrol include:

Asymmetric Catalysis : The use of chiral catalysts, often based on transition metals like palladium, rhodium, or iridium, can facilitate the asymmetric reduction of prochiral imines or enamines to produce chiral amines with high enantiomeric excess. acs.org Chiral phosphoric acids have also emerged as effective organocatalysts for enantioselective C-N bond-forming reactions. nih.gov

Enzymatic Transformations : Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. Enzymes such as transaminases can be used to convert prochiral ketones into chiral amines with excellent enantioselectivity. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

These methodologies, while not directly applicable to the synthesis of the achiral DATB, are crucial in the development of synthetic strategies for more complex, chiral molecules within the broader class of aromatic amines.

Catalytic Strategies for Amination and Nitration Steps

Catalysis offers a powerful tool for improving the efficiency, selectivity, and sustainability of the synthetic steps involved in DATB production.

Catalytic Nitration : The nitration of the aromatic precursor is a key step in DATB synthesis. Traditional methods often rely on harsh conditions using mixed acids (sulfuric and nitric acid). Catalytic approaches aim to replace or reduce the amount of strong acids, thereby minimizing waste and improving safety. Solid acid catalysts, such as zeolites, have been investigated for the nitration of aromatic compounds. These catalysts are often reusable and can offer improved regioselectivity.

Catalytic Amination : The amination step, where nitro groups are converted to amino groups or where leaving groups are substituted by an amino group, can also be significantly improved through catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to the amination of nitroarenes. researchgate.netrhhz.net This method allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope. Recent advancements have even demonstrated the use of nitroarenes as both the electrophile and a surrogate for the arylamine, further streamlining the synthesis of substituted anilines. nih.gov Copper-catalyzed amination reactions have also been explored as a cost-effective alternative to palladium-based systems. Furthermore, supported copper catalysts have been utilized in flow reactors for the reductive amination of aldehydes with nitroarenes, a technique that offers enhanced safety and scalability. dntb.gov.ua

The following table provides an overview of some catalytic strategies relevant to the synthesis of DATB.

Reaction StepCatalytic StrategyPotential Advantages
Nitration Solid Acid Catalysts (e.g., Zeolites)Reusability, reduced acid waste, potentially higher selectivity.
Amination Palladium-catalyzed Buchwald-Hartwig AminationMild reaction conditions, broad substrate scope, high functional group tolerance.
Copper-catalyzed AminationLower cost compared to palladium, effective for C-N bond formation.
Reductive Amination with Supported CatalystsCan be performed in continuous flow systems, enhancing safety and scalability.

Advanced Structural Characterization and Crystallography of Diaminotrinitrobenzene

Single Crystal X-ray Diffraction Analysis of Diaminotrinitrobenzene

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule and its arrangement in the crystal lattice can be constructed.

The foundational step in crystal structure determination is the measurement of the unit cell parameters and the identification of the crystal's symmetry. The unit cell is the smallest repeating unit of a crystal lattice. For DATB, X-ray diffraction analysis has established that it crystallizes in the monoclinic system. researchgate.net The pressure dependence of the crystal parameters has been analyzed, showing that the a-axis length remains relatively unchanged under pressure, which corresponds to the direction of intermolecular hydrogen bond networks. researchgate.net

The determined unit cell parameters for DATB at ambient pressure are detailed in the table below. researchgate.net

ParameterValue
a8.921 Å
b10.22 Å
c8.324 Å
α90.0°
β95.22°
γ90.0°
Space Group P2₁/n
Molecules per Unit Cell (Z) 4

Table 1: Unit Cell Parameters and Space Group for DATB.

The space group, P2₁/n, provides information about the symmetry elements present in the crystal, which dictates how the molecules are arranged relative to one another within the unit cell.

With the unit cell and space group defined, the precise positions of all atoms can be determined, revealing the molecule's conformation. In DATB, the benzene (B151609) ring is essentially planar, with the nitro (NO₂) and amino (NH₂) groups attached. The planarity of the molecule can be slightly distorted due to steric hindrance and intermolecular forces. The twist angle of the nitro and amino groups relative to the benzene ring is a key conformational parameter. mdpi.com

The crystal packing of DATB is dominated by a network of strong intermolecular hydrogen bonds. researchgate.net These interactions occur between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups on adjacent molecules (-NO₂ ··· H₂N-). researchgate.net These hydrogen bonds link the DATB molecules into continuous chains, which is a critical factor in the material's stability. researchgate.net The study of how these intermolecular distances change under pressure reveals the robustness of this hydrogen-bonding network. researchgate.net The analysis of intermolecular interactions is crucial as it governs how molecules pack in a crystal, influencing properties like density and sensitivity. nih.gov

The final stage of a single-crystal structure analysis is the refinement process. This is an iterative computational procedure that adjusts the atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) to achieve the best possible fit between the calculated and observed diffraction data. mit.edu The quality of the fit is typically assessed by residual factors, such as the R-factor (R₁) and the weighted R-factor (wR₂), and the Goodness of Fit (GOF). rsc.org A low R-factor indicates a high-quality structural solution. rsc.org

Atomic Displacement Parameters, also known as thermal parameters, describe the vibration of atoms around their equilibrium positions in the crystal lattice. ucl.ac.ukcam.ac.uk These are typically represented as ellipsoids (anisotropic ADPs), indicating that atoms may vibrate with different amplitudes in different directions. cam.ac.uk The refinement of these parameters is essential for an accurate structural model, as they account for the dynamic nature of the crystal lattice. rsc.orgphenix-online.org For DATB, the refinement process would yield precise coordinates for each atom and a set of anisotropic displacement parameters that model their thermal motion. rsc.org

ParameterDescription
Atomic Coordinates (x, y, z) The fractional coordinates of each atom within the unit cell.
Anisotropic Displacement Parameters (Uᵢⱼ) A set of six parameters for each non-hydrogen atom that defines a thermal ellipsoid, representing the atom's vibrational motion.
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness of Fit (GOF) A statistical measure indicating how well the refined model fits the observed data. A value close to 1.0 suggests a good fit.

Table 2: Key Parameters Obtained from Crystallographic Refinement.

Powder X-ray Diffraction Studies of Polycrystalline this compound

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, where the sample consists of countless tiny, randomly oriented crystallites. carleton.edu While generally providing less structural detail than SCXRD, PXRD is invaluable for phase identification, purity assessment, and, in some cases, full structure determination. carleton.eduworktribe.commalvernpanalytical.com

One of the primary applications of PXRD is the identification of crystalline phases. creative-biostructure.com Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint." ncl.ac.uk For a bulk sample of DATB, PXRD is used to confirm that the desired crystalline phase is present and to assess its purity. ncl.ac.ukfz-juelich.de

The process involves comparing the experimental PXRD pattern of the synthesized DATB sample with a reference pattern. researchgate.net This reference can be an entry from a crystallographic database or a pattern simulated from the known single-crystal structure. ncl.ac.uk A close match between the peak positions and relative intensities confirms the identity of the material. ncl.ac.ukresearchgate.net The absence of unexpected peaks indicates high phase purity. americanpharmaceuticalreview.com If other crystalline phases or impurities are present, their characteristic diffraction peaks will also appear in the pattern, allowing for their identification. creative-biostructure.com

While determining a crystal structure ab initio from powder data is more challenging than from single-crystal data due to the one-dimensional nature of the pattern and significant peak overlap, it is a powerful tool when single crystals are not available. mpg.dersc.orgresearchgate.net Methods like the Rietveld refinement are employed to refine a known or proposed crystal structure against a powder pattern. worktribe.com

The Rietveld method is a whole-pattern fitting technique that refines various structural and instrumental parameters until a calculated pattern closely matches the experimental one. worktribe.com For DATB, if a structural model is available (e.g., from the single-crystal analysis), Rietveld refinement can be used to confirm that the bulk polycrystalline sample has the same structure and to refine lattice parameters with high precision. researchgate.netmdpi.com This analysis provides confidence that the properties measured for the bulk material correspond to the known crystal structure. ncl.ac.uk

Electron Diffraction Techniques for Microcrystalline TATB

Electron diffraction offers a powerful alternative to conventional X-ray crystallography for materials that yield only very small crystals. Its utility is particularly pronounced for analyzing micro- and nanocrystalline samples of TATB.

Micro-Electron Diffraction for Sub-Micrometer Crystals

The analysis of sub-micrometer crystals is crucial for understanding the material properties of TATB at the nanoscale. While direct literature on micro-electron diffraction for TATB is sparse, the principles of the technique are broadly applicable. Serial crystallography, for instance, utilizes hundreds or thousands of crystals, often smaller than a micron, to generate a complete diffraction dataset. researchgate.net This approach is well-suited for TATB, which can be synthesized as ultrafine or nano-sized particles. researchgate.net

Modern electron diffraction techniques can determine the unit cell parameters and solve the complete crystal structures from single sub-micrometer crystals. bohrium.com For materials like TATB, which has a triclinic crystal structure (space group P-1), obtaining high-quality single crystals of sufficient size for X-ray diffraction can be challenging. mdpi.com Micro-electron diffraction circumvents this limitation by using a highly focused electron beam, enabling the study of individual nanocrystallites. This is essential for characterizing TATB molding powders or understanding the effects of processing on the crystal structure at a granular level. tandfonline.com Furthermore, specialized setups with sub-micrometer focusing capabilities, though developed for synchrotron X-rays, highlight the trend towards probing increasingly smaller sample volumes, a domain where electron diffraction excels. nih.gov

Characterization of Transient Intermediate States in Crystal Evolution

Understanding the mechanisms of crystal growth and phase transitions requires the characterization of short-lived, transient intermediate states. In-situ characterization techniques are indispensable for capturing the dynamic evolution of TATB's crystal structure under various stimuli.

Neutron diffraction has been used to measure the evolution of preferred orientation (texture) in TATB crystallites in-situ during consolidation and pressing. mdpi.com These studies reveal how TATB grains reorient under pressure, with the (001) poles aligning with the pressing direction. mdpi.com Similarly, in-situ neutron diffraction has been employed to quantitatively characterize the lattice strain during the pressing process, providing insight into the formation of residual stress. tandfonline.com

Other methods like X-ray nano-computed tomography have been used to characterize the formation and development of voids within TATB crystals in-situ under compression, revealing the material's structural evolution. researchgate.net For thermal effects, techniques such as ultra-small-angle X-ray scattering (USAXS) allow for the in-situ monitoring of void size distributions in TATB-based formulations during temperature cycling, which is critical for understanding irreversible expansion, or "ratchet growth". osti.gov Molecular dynamics simulations have also been used to study structural changes under high pressure, predicting unique structural rearrangements at specific pressures due to changes in hydrogen bonding networks. researchgate.netacs.org While these studies may not always capture fleeting intermediates, they provide crucial data on the pathways of structural evolution.

Computational Crystallography and Structure Prediction for TATB

Computational methods have become vital in complementing experimental crystallographic data, offering predictive power and deeper insights into the structural possibilities and stability of TATB.

Application of Deep Learning in Crystal Structure Analysis

For TATB, deep learning can be applied to analyze the vast and complex potential energy surface (PES) associated with its crystal structures. nih.govacs.org Geometric deep learning models, which use graph neural networks (GNNs) to represent molecular structures, are particularly promising. acs.org These models can learn the complex relationships between a molecule's 3D structure and its resulting crystal packing. For instance, a GNN could be trained on a large database of known crystal structures, like the Cambridge Structural Database (CSD), to predict key properties such as the unit cell volume or to score the likelihood of a generated crystal structure being physically realistic. acs.org High-throughput virtual screening systems, assisted by machine learning, can rapidly assess thousands of potential candidate molecules and predict their properties and crystal packing modes, accelerating the discovery of new energetic materials. bohrium.com

Table 1: Machine Learning Applications in Crystallography

Application Area Machine Learning Technique Potential Impact on TATB Analysis
Structure Prediction Geometric Deep Learning, GNNs Predict stable polymorphs and crystal packing. acs.org
Property Prediction High-Throughput Virtual Screening Rapidly estimate density and stability of hypothetical TATB derivatives. bohrium.com
Data Analysis Convolutional Neural Networks (CNNs) Automate the classification and analysis of diffraction images. nih.gov

Prediction of Crystal Packing and Polymorphic Forms

Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable crystal packings for a given molecule, thereby predicting its likely polymorphs. nih.gov For energetic materials like TATB, polymorphism is critical as different crystal forms can have vastly different properties.

CSP studies on TATB have been performed using various algorithms, such as evolutionary algorithms (e.g., USPEX) and genetic algorithms (e.g., GAtor), often combined with density functional theory (DFT) for accurate energy rankings. nih.govaip.orgresearchgate.net These predictions are crucial for identifying potential new polymorphs that might be accessible under different conditions.

A significant success of CSP was the prediction and subsequent experimental confirmation of a pressure-induced phase transition in TATB. At ambient conditions, TATB has a triclinic (P-1) structure. mdpi.com High-pressure single-crystal X-ray diffraction studies revealed a transition to a monoclinic phase above 4 GPa. aip.orgresearchgate.net This experimental finding was in agreement with USPEX calculations, which showed the transition involves an in-plane shift of the molecular layers. aip.org CSP landscapes have shown that the known experimental structure of TATB is accurately reproduced with a low root-mean-square deviation (RMSD) and is energetically ranked as the most stable form at ambient pressure. chemrxiv.orgsoton.ac.uk

Table 2: Crystallographic Data for TATB Polymorphs

Polymorph Space Group Pressure Conditions Method of Identification Reference
Ambient Phase P-1 (Triclinic) Ambient X-ray Diffraction mdpi.com

| High-Pressure Phase | Monoclinic | > 4 GPa | SXD, USPEX Calculations | aip.orgresearchgate.net |

High-throughput calculations scanning the potential energy surfaces of TATB dimers have also been used to understand the fundamental interactions that govern crystal packing. These studies found that a parallel stacking mode is the most energetically favored, which is consistent with the layered structure observed in its known crystal form. nih.gov

Theoretical and Computational Investigations of Diaminotrinitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of DATB, which govern its stability and sensitivity. These computational approaches model the molecule's electron distribution and energy states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For DATB, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, help in understanding its chemical reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zairjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability. irjweb.comnih.gov A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Studies on nitroaromatic compounds, including those structurally similar to DATB, have shown that the introduction of amino (-NH2) groups tends to increase the HOMO energy and decrease the LUMO energy, thereby reducing the energy gap. scirp.org This change can influence the material's sensitivity. The specific energies of these orbitals dictate the molecule's stability and reactivity profile. irjweb.com Calculations provide precise values for these energy levels, which are essential for predicting chemical behavior. figshare.com

Computational ParameterSignificance in Molecular Analysis
HOMO Energy (EHOMO) Represents the electron-donating ability of the molecule. Higher values indicate a stronger tendency to donate electrons.
LUMO Energy (ELUMO) Represents the electron-accepting ability of the molecule. Lower values indicate a stronger tendency to accept electrons.
HOMO-LUMO Gap (ΔE) Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap corresponds to higher stability. irjweb.com

Ab initio methods, which are first-principles calculations based on quantum mechanics without reliance on empirical parameters, are employed to explore the electronic configuration and potential energy landscapes of molecules. arxiv.org These methods, such as Hartree-Fock and more advanced post-Hartree-Fock techniques, provide a detailed description of a system's possible structures and their relative stabilities. arxiv.org

For materials like DATB, ab initio calculations can predict the most stable geometric conformations by finding the minima on the potential energy surface. d-nb.info This process involves exploring the energy landscape, where different atomic arrangements correspond to different energy levels. d-nb.infoarxiv.org The global minimum on this landscape represents the most stable, or ground-state, structure of the molecule. arxiv.org

These calculations are computationally intensive but crucial for accurately predicting crystalline structures and understanding phase transitions under various conditions, such as high pressure. d-nb.info For instance, first-principles calculations have been systematically used to investigate the electronic structure and thermodynamic properties of DATB, with results for lattice parameters showing excellent agreement with experimental values. nih.govresearchgate.net Such studies confirm that the DATB crystal is dynamically stable. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgavogadro.cc It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactive sites. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential.

Typically, regions of negative potential (shown in red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Intermediate potential is usually colored green. researchgate.net

For DATB, MEP analysis reveals that the most negative regions are concentrated around the oxygen atoms of the nitro (-NO2) groups, making them the primary sites for electrophilic interactions. Conversely, the areas around the hydrogen atoms of the amino (-NH2) groups and the benzene (B151609) ring exhibit a positive potential, indicating them as sites for nucleophilic attack. This detailed mapping of charge distribution is invaluable for predicting how DATB molecules will interact with each other and with other chemical species, which is fundamental to understanding its crystal packing and sensitivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach allows for the investigation of the dynamic evolution of a system, providing a bridge between molecular properties and macroscopic behavior.

MD simulations, particularly those using reactive force fields (ReaxFF), are instrumental in modeling the thermal decomposition of energetic materials like DATB. acs.org These simulations can track the complex sequence of chemical reactions that occur at high temperatures, identifying initial decomposition steps, intermediate species, and final products.

For the closely related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), MD simulations have identified several key stages in its thermal decomposition. rsc.org The process often begins with the cleavage of the C-NO2 bond or dehydrogenation of the amino groups. rsc.org This is followed by hydrogen transfer reactions, leading to the formation of water (H2O) and nitric oxide (NO). rsc.org Subsequent steps involve the breakdown of the benzene ring, producing species like carbon monoxide (CO) and small -CN fragments, and finally the formation of stable gases such as nitrogen (N2) and carbon dioxide (CO2). rsc.orgnih.gov The initial decomposition of TATB is often initiated by intramolecular hydrogen transfer. acs.org Quantum-based MD simulations show that under shock loading, decomposition is initiated by both intra- and intermolecular hydrogen transfer. researchgate.netresearchgate.net

StageKey Events in Thermal Decomposition (based on TATB studies)Primary Molecular Species Formed
1. Initiation C-NO2 bond cleavage and/or amino group dehydrogenation. rsc.org Intramolecular hydrogen transfer. acs.orgNO2, H
2. Intermediate Formation Hydrogen transfer to nitro groups. rsc.org Condensation of adjacent amino and nitro groups. nih.govH2O, NO, HNO2. rsc.orgmdpi.com
3. Ring Fission Oxidation of the carbon ring and deep fission. rsc.orgCO, -CN fragments. rsc.org
4. Final Products Further reactions of intermediate species.N2, CO2. rsc.org

In the solid state, the behavior of DATB is heavily influenced by intermolecular interactions, primarily hydrogen bonds. MD simulations are used to investigate these interactions in the condensed phase, providing a detailed picture of the crystal structure and its response to external stimuli like pressure. acs.orgresearchgate.netnih.gov

Studies on DATB have shown that its molecules are linked by intermolecular hydrogen bonds between the amino and nitro groups of neighboring molecules, forming chain-like structures. researchgate.netacs.org These hydrogen bonds play a critical role in stabilizing the crystal system. acs.orgnih.gov

MD simulations have been performed to analyze the effect of high pressure on the DATB crystal. acs.orgresearchgate.netnih.gov These calculations show that as pressure increases, the intermolecular distances of the hydrogen bonds generally decrease. acs.orgresearchgate.net However, a unique structural change has been observed at approximately 7.5 GPa, where intermolecular distances begin to increase, a behavior strongly correlated with changes in the dihedral angles of the amino and nitro groups relative to the benzene ring. acs.orgresearchgate.net This highlights the complex interplay of forces that determine the stability and structural properties of DATB in the condensed phase. nih.govarxiv.orgavcr.cz

Interaction TypeDescription in DATB CrystalSignificance
Intermolecular Hydrogen Bonds Formed between the hydrogen atoms of the amino groups (-NH2) and the oxygen atoms of the nitro groups (-NO2) on adjacent molecules. acs.orgCrucial for crystal stability and energy stabilization. acs.orgnih.gov Dictates the packing arrangement into linear, sheet-like structures. acs.org
van der Waals Forces General attractive or repulsive forces between molecules.Contribute to the overall crystal packing and density. nih.gov
π-π Stacking Interactions between the aromatic rings of adjacent molecules.Potential energy surface scans on similar molecules show parallel stacking is energetically favored. researchgate.net

Reaction Pathway and Transition State Theory Analyses

Transition state theory is a fundamental concept in chemical kinetics that explains reaction rates by examining the activated complex, or transition state, which is a high-energy intermediate state between reactants and products. schrodinger.com Locating this transition state is essential for calculating the activation energy of a reaction, which in turn determines the reaction rate. schrodinger.com

Identification of Rate-Determining Steps in Chemical Reactions

For the decomposition of nitroaromatic energetic materials, the initial chemical bond scission is often the rate-determining step. In the case of TATB, computational studies have identified that a mechanism involving intramolecular hydrogen transfer has the lowest activation energy, suggesting it is the rate-limiting step for its decomposition. osti.gov Another feasible, though higher-energy, pathway is the direct cleavage (homolysis) of the carbon-nitro (C-NO₂) bond. osti.gov Studies focused on the thermal decomposition of DATB aim to determine these critical initial steps and their associated kinetics. dtic.mil The decomposition mechanism is complex, but identifying the RDS is a primary objective of computational and experimental kinetic studies. acenet.edudtic.mil

Computational Modeling of Decomposition Mechanisms

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the complex decomposition pathways of energetic materials. researchgate.nethb.se These models allow researchers to simulate chemical reactions at the molecular level, identify intermediate species, and map out the entire reaction network. osti.govnih.gov

For nitroaromatic compounds, several decomposition pathways are typically investigated. Common computationally modeled mechanisms include:

C-NO₂ Bond Homolysis: The direct cleavage of the bond between the aromatic ring and a nitro group to form radicals. researchgate.netresearchgate.net

Nitro-Nitrite Isomerization: A rearrangement where a nitro group (-NO₂) transforms into a nitrite (B80452) group (-ONO), which is often followed by the cleavage of the O-NO bond. researchgate.netresearchgate.net

Intramolecular Hydrogen Transfer: As seen in TATB, a hydrogen atom from an amino group can transfer to a nitro group, initiating a series of reactions that lead to the formation of water and stable products like furans or furoxans. osti.govosti.gov

Ring Opening: Cleavage of the bonds within the central benzene ring, which typically requires higher energy. researchgate.net

Computational models for TATB have proposed multi-step reaction schemes that begin with endothermic steps to form solid-phase intermediates, followed by exothermic steps that produce gaseous products. osti.govosti.gov A proposed reaction network for a TATB-based explosive involves an initial intramolecular dehydration, followed by intermolecular decomposition of the intermediate, which is then autocatalyzed by the gaseous products. osti.gov Similar detailed computational studies on Diaminotrinitrobenzene are crucial for understanding its specific decomposition behavior and predicting its stability. dtic.mil

Activation Energy and Reaction Barrier Calculations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the height of the potential energy barrier between reactants and products. acenet.edu Calculating this barrier is a key output of transition state theory analyses and is fundamental to predicting reaction rates and material stability. schrodinger.com

Computational methods are widely used to calculate reaction barriers. rsc.orgdiva-portal.org For the thermal decomposition of TATB, activation energies derived from experimental studies generally range from 150 kJ/mol to 250 kJ/mol. osti.gov Theoretical calculations provide more specific values for individual reaction steps. For instance, the decomposition pathway in TATB involving intramolecular hydrogen motion was calculated to have an activation energy of 47 kcal/mol (197 kJ/mol), identifying it as the likely rate-limiting step. osti.gov In contrast, the direct C-NO₂ bond scission pathway has a higher calculated reaction energy of 63.9 kcal/mol (267 kJ/mol). osti.gov

For substituted nitrobenzenes, DFT calculations have shown that the energy required for C-NO₂ bond dissociation is influenced by the nature and position of other substituents on the benzene ring. researchgate.net Studies on the thermal decomposition of DATB are designed to evaluate these activation energies to build accurate kinetic models. dtic.mil

Table 1: Comparative Activation Energies for Decomposition Pathways of Related Nitroaromatic Compounds

CompoundDecomposition PathwayCalculated Activation Energy (Ea)Source
TATBIntramolecular Hydrogen Motion47 kcal/mol (197 kJ/mol) osti.gov
TATBC-NO₂ Bond Scission (Reaction Energy)63.9 kcal/mol (267 kJ/mol) osti.gov
Trinitrotoluene (TNT)Nitro-Nitrite Isomerization~54.9 kcal/mol researchgate.net
NitrobenzeneNitro-Nitrite Isomerization~61.1 - 63.7 kcal/mol researchgate.net
General Drug-like MoleculesHydrolytic Degradation (Mean)98.6 kJ/mol (23.6 kcal/mol) rsc.org

Materials Genome Approaches in Energetic Materials Research

The Materials Genome Initiative (MGI) is a research paradigm aimed at accelerating the discovery and development of new, advanced materials by integrating computational modeling, high-throughput experimentation, and data science. researchgate.netnumberanalytics.com In the field of energetic materials, this approach seeks to move beyond traditional trial-and-error synthesis to a more predictive, design-oriented process. nih.gov The core idea is to build a "genome" database that connects material structures and compositions to their performance properties, enabling the rapid screening of potential new molecules. researchgate.netacs.org

Identification of "Genetic" Features for Molecular Design

A key aspect of the materials genome approach is the identification of "genetic" features—the fundamental structural and chemical characteristics that govern a material's properties. nih.govacs.org For insensitive high-energy density materials (HEDMs), researchers have identified several crucial features through high-throughput screening and machine learning models. google.com These features act as design rules to guide the synthesis of new compounds with a desirable balance of high energy and low sensitivity. nih.gov

Key "genetic" features for the design of energetic materials include:

Molecular Structure: Planar aromatic or heteroaromatic rings with high molecular symmetry are associated with lower sensitivity. acs.org The synergistic combination of specific organic scaffolds and functional groups (like -NO₂, -N₃) is a recognized design methodology. acs.org

Crystal Packing: A high crystal density is a primary indicator of high detonation performance. google.com Graphite-like layered crystal structures, which facilitate the dissipation of energy from mechanical impact, are a key feature for insensitivity. nih.govacs.org

Oxygen Balance: This parameter, which relates to the amount of oxygen available to combust the carbon and hydrogen in the molecule, is a critical predictor of energy release. acs.orggoogle.com

Bond Dissociation Energy (BDE): The strength of the weakest bond in the molecule, often the "trigger linkage" (e.g., C-NO₂), is a direct indicator of thermal stability. google.com

Intermolecular Interactions: The presence and strength of hydrogen bonds within the crystal lattice contribute significantly to both density and stability. google.com

By establishing quantitative criteria for these features, machine learning models can screen vast virtual libraries of candidate molecules, identifying the most promising ones for experimental synthesis and testing. google.comrsc.org

Table 2: Key "Genetic" Features in Energetic Materials Design

Genetic FeatureDesired CharacteristicInfluence on PropertySource
Molecular BackbonePlanar, high symmetry (e.g., C1v or better)Low mechanical sensitivity acs.org
Crystal DensityHigh (>1.73 g/cm³)High detonation velocity and pressure google.com
Crystal PackingGraphite-like layered structureInsensitivity nih.govacs.org
Oxygen Balance (CO₂)Optimized (e.g., -60% to 0%)High energy release acs.orggoogle.com
Hydrogen BondsStrong and numerous (2.5 - 5 kcal/mol)Increased stability and density google.com
Trigger Linkage BDEHigh (e.g., 80-120 kJ/mol)Thermal stability google.com

Rapid Molecular Design and Screening Methodologies

The development of novel energetic materials with enhanced performance and reduced sensitivity is a primary objective in the field. Traditional synthesis and experimental testing are often resource-intensive and time-consuming. Consequently, rapid molecular design and screening methodologies, underpinned by computational chemistry, have become indispensable tools for the efficient discovery of promising new compounds. jddtonline.info These approaches allow for the in silico evaluation of numerous candidate molecules, prioritizing the most viable ones for subsequent synthesis and characterization. protoqsar.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of rapid screening. protoqsar.comnumberanalytics.com A QSAR model is a mathematical algorithm that correlates the structural or physicochemical properties of a set of molecules with their observed biological activity or, in this context, a desired physical property (e.g., detonation performance, thermal stability, or sensitivity). protoqsar.comnih.gov For a compound like this compound (DATB), a QSAR study would involve:

Data Set Compilation : Gathering a data set of known nitroaromatic compounds, including DATB and its analogs, with experimentally determined properties.

Descriptor Calculation : Computing a wide range of numerical descriptors for each molecule that quantify its structural, electronic, and topological features. numberanalytics.com

Model Generation : Employing statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the target property. numberanalytics.com

Validation and Prediction : Testing the model's predictive power on a set of compounds not used in its creation and then using the validated model to predict the properties of new, hypothetical DATB derivatives. numberanalytics.comnih.gov

High-throughput virtual screening is another critical methodology, often guided by the principles of molecular design. jddtonline.info This process involves creating a large virtual library of DATB derivatives by systematically modifying its molecular structure. These modifications could include altering the number and position of amino and nitro groups or introducing different functional groups. Each molecule in this virtual library is then subjected to a series of computational tests.

First-principles calculations, such as Density Functional Theory (DFT), are employed to predict key performance and stability indicators for each designed molecule. researchgate.netunpatti.ac.id These calculations can provide insights into properties like density, heat of formation, bond dissociation energies, and electronic band gaps, which are crucial for assessing the potential of an energetic material. researchgate.net114.55.40 For instance, DFT has been used to investigate the electronic structure and thermodynamic properties of DATB, providing a baseline for comparative studies of new derivatives. researchgate.net The goal is to identify derivatives with superior characteristics compared to the parent DATB molecule, such as a more favorable oxygen balance or enhanced thermal stability. uni-muenchen.de

The screening process filters the virtual library based on a set of predefined criteria. For example, a primary screening might select for molecules with a predicted detonation velocity above a certain threshold. A secondary screening could then filter these candidates based on predicted impact sensitivity, aiming for a balance between high performance and operational safety.

The output of such a screening is a ranked list of candidate molecules. The table below illustrates a conceptual output from a virtual screening of hypothetical DATB derivatives, where various properties have been computationally predicted.

Compound IDMolecular ModificationPredicted Detonation Velocity (km/s)Predicted Impact Sensitivity (J)Predicted Oxygen Balance (%)
DATB-001(Parent Molecule)7.6030-60.8
DATB-D01Additional -NH2 group7.4535-75.1
DATB-D02Additional -NO2 group8.1022-41.3
DATB-D03-NH2 replaced with -OH7.7528-52.4
DATB-D04Introduction of N-oxide8.0525-49.6

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational screening methodology. It does not represent experimentally verified values.

These rapid screening funnels enable researchers to explore vast chemical spaces efficiently, focusing experimental efforts exclusively on a small number of molecules with the highest predicted potential. jddtonline.info This synergy between theoretical predictions and targeted synthesis accelerates the discovery cycle for next-generation energetic materials based on the DATB scaffold.

Spectroscopic Analysis Techniques for Diaminotrinitrobenzene

Vibrational Spectroscopy Characterization

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule. These techniques are particularly useful for identifying functional groups and understanding the intermolecular forces that govern the solid-state structure of DATB.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ufl.edu When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group within the DATB molecule, absorption occurs, resulting in a peak in the FT-IR spectrum. ufl.edummmut.ac.in The resulting spectrum provides a unique "molecular fingerprint." ufl.edu

The analysis of DATB reveals characteristic absorption bands that confirm the presence of its key functional groups. For instance, a derivative, 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole, shows characteristic absorbances for the nitro group (NO₂) with asymmetric (νas) and symmetric (νs) stretching vibrations appearing around 1573 cm⁻¹ and 1301-1281 cm⁻¹, respectively. google.com The presence of amino groups (NH₂) gives rise to N-H stretching vibrations, while C-H stretches from the aromatic ring are also identifiable. youtube.comlibretexts.org Each of these vibrational modes corresponds to a specific energy, allowing for the precise identification of the molecular components of DATB. libretexts.orgkit.edu

Table 1: Characteristic FT-IR Bands for Functional Groups in a DATB Derivative

Frequency (cm⁻¹) Functional Group Vibrational Mode
1573 NO₂ Asymmetric Stretch (νas)
1301, 1281 NO₂ Symmetric Stretch (νs)

Data sourced from a study on a triazole derivative of DATB. google.com

Raman spectroscopy is another form of vibrational spectroscopy that provides information on molecular vibrations. google.comanton-paar.com It relies on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com While FT-IR is based on absorption, Raman spectroscopy detects the change in polarizability of a molecule's electron cloud during a vibration. edinst.com This makes it particularly sensitive to the skeletal vibrations of molecules and an excellent tool for studying the different crystalline forms, or polymorphs, of a substance. spectroscopyonline.comnih.govmdpi.com

For DATB, Raman spectroscopy can differentiate between various solid-state forms by detecting subtle shifts in the vibrational modes that are influenced by the crystal lattice structure. nih.govamericanpharmaceuticalreview.com The spectra of different polymorphs can differ due to the distinct spatial and long-range translational symmetry in their crystalline structures. mdpi.com Studies on similar energetic materials under pressure show that intermolecular arrangements and hydrogen bonding structures significantly affect the Raman vibrational modes. bohrium.comhpstar.ac.cn This technique can therefore be used to monitor phase transitions and the solid-state stability of DATB. spectroscopyonline.comresearchgate.net

Terahertz (THz) spectroscopy operates in the far-infrared region of the electromagnetic spectrum, probing low-frequency vibrational modes (typically below 200 cm⁻¹). These vibrations are not associated with individual chemical bonds but rather with the collective motions of molecules within a crystal lattice, such as intermolecular vibrations and phonon modes. This makes THz spectroscopy exceptionally suited for analyzing the crystalline structure of materials like DATB.

The low-frequency modes are highly sensitive to the crystal packing, polymorphism, and intermolecular interactions, such as hydrogen bonding. While specific THz spectra for DATB are not detailed in the provided results, the technique is widely applied to energetic materials to understand their structural stability and phase transitions. bohrium.comhpstar.ac.cn By analyzing the unique THz absorption features, one can gain insight into the three-dimensional architecture of the DATB crystal.

Electronic Spectroscopy for Molecular Insights

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. mmmut.ac.inuomustansiriyah.edu.iq This provides information about the electronic structure, including bonding and non-bonding orbitals.

UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground state to a higher energy state. uomustansiriyah.edu.iq The wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. uomustansiriyah.edu.iq In DATB, the nitro groups and the benzene (B151609) ring constitute a conjugated system, giving rise to characteristic electronic transitions.

The primary transitions observed are π → π* and n → π. mmmut.ac.in The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. The n → π* transitions, which involve promoting an electron from a non-bonding orbital (on the oxygen atoms of the nitro groups or the nitrogen of the amino groups) to a π* antibonding orbital, are generally less intense. mmmut.ac.in The formation of molecular complexes can also be studied, as charge-transfer interactions often produce new, distinct absorption bands. nih.govresearchgate.netscirp.org For example, studies on related diaminotriazole complexes show broad absorption bands in the UV-visible region, indicating electronic transitions within the molecular structure. nih.gov

Table 2: General Electronic Transitions in Aromatic Nitro Compounds

Transition Type Description
π → π* Excitation of an electron from a pi bonding orbital to a pi antibonding orbital.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. researchgate.netresearchgate.netrsc.org It is based on the absorption of radiofrequency waves by atomic nuclei (most commonly ¹H and ¹³C) placed in a strong magnetic field. The precise absorption frequency, or chemical shift (δ), of a nucleus is highly dependent on its local chemical environment, providing detailed information about the connectivity of atoms. researchgate.net

For a DATB derivative, 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole, specific chemical shifts have been reported. google.com In ¹H NMR spectroscopy, signals for protons attached to the aromatic ring and amino groups would be expected in distinct regions of the spectrum. datquestionoftheday.comreddit.com In ¹³C NMR, each unique carbon atom in the molecule produces a separate signal, allowing for a complete carbon framework to be mapped. quizlet.comnmrdb.orgreddit.com The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). google.com

Table 3: ¹H NMR Chemical Shifts for a DATB Derivative

Assigned Proton Chemical Shift (ppm) Solvent
Hα (Triazole ring) 9.34 DMSO-d₆

Data reported for 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole. google.com

Table 4: ¹³C NMR Chemical Shifts for a DATB Derivative

Assigned Carbon Chemical Shift (ppm) Solvent
Cf (Triazole ring) 162.9 DMF-d₇
CB (Aromatic ring) 122.8 DMF-d₇
Ce (Aromatic ring) 149.2 DMF-d₇
Cc (Aromatic ring) 143.3 DMF-d₇
Ca (Aromatic ring) 130.2 DMF-d₇

Data reported for 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole. google.com

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is widely used for the identification and quantification of compounds in complex mixtures, making it an indispensable tool for assessing the purity of substances like diaminotrinitrobenzene. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This technique is ideal for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound, GC-MS is particularly useful for identifying volatile impurities that may be present from the synthesis process or as degradation products. nih.gov

The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated into its components in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected, providing a unique mass spectrum for each component that can be used for identification. wikipedia.org The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the analyte, which must be considered during analysis. wikipedia.org

Recent advancements have led to the development of portable GC-MS systems, enabling in-field analysis for applications such as explosives investigation. chromatographyonline.com Cryo-focused pyrolysis GC-MS is another advanced technique that has been used to study the thermal decomposition of TATB, allowing for the identification of intermediate compounds. osti.govresearchgate.net

Volatile Impurities in TATB Detected by GC-MS

ImpurityMolecular FormulaCommon Source
1-chloro-3,5-dinitro-2,4,6-triaminobenzene (T4A)C₆H₅ClN₄O₄Synthesis byproduct
Benzo-monofuroxan (FX1)C₆H₃N₃O₃Synthesis byproduct
AcetoneC₃H₆OSolvent residue
Methanol (B129727)CH₄OSolvent residue

This table is a representative example based on general knowledge and not exhaustive of all possible impurities.

Liquid chromatography-mass spectrometry (LC-MS) is a synergistic technique that pairs the separation power of liquid chromatography (LC) or high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of non-volatile, thermally unstable, or large molecules that are not amenable to GC-MS. thermofisher.com For this compound, LC-MS is the primary method for purity determination and the identification of non-volatile impurities and degradation products. osti.govosti.gov

In an LC-MS system, the sample is first separated by the LC column, and the eluent is then introduced into the mass spectrometer's ion source. wikipedia.org The separated components are ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then analyzed by the mass spectrometer. thermofisher.comosti.gov

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by fragmenting selected ions and analyzing the resulting fragment ions. osti.gov High-resolution mass spectrometry (HRMS) offers very precise mass measurements, which allows for the determination of the elemental composition of a compound. osti.govuni-rostock.de Both LC-MS/MS and HRMS have been instrumental in identifying and verifying the structures of numerous trace components and degradation products in TATB. osti.govosti.gov

Non-Volatile Compounds in TATB Identified by LC-MS

CompoundMolecular Formula[M-H]⁻ ion (m/z)Retention Time (min)
HO-TATBC₆H₅N₅O₇272.02224.5
TATBC₆H₆N₆O₆257.032710.2
T4AC₆H₅ClN₄O₄248.008112.5
F1 (mono-benzofurazan)C₆H₃N₅O₅224.01128.1
F2 (amino nitro difurazan)C₆H₂N₆O₄225.006515.8

Data compiled from a study on the degradation products in thermally treated TATB. osti.gov The retention times are specific to the chromatographic conditions used in the study.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry is a soft ionization technique that allows for the analysis of large biomolecules and other fragile compounds. bruker.comencyclopedia.pub The sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules, which are then analyzed by a time-of-flight mass spectrometer. nih.gov

While extensively used in microbiology and proteomics, its application to smaller molecules like this compound is less common but feasible. univ-paris13.frnih.govjidc.orgmicropspbgmu.ru MALDI-ToF MS has been successfully used for the quantification of other nitroaromatic explosives in soil samples. nih.gov The technique is known for its speed and high throughput capabilities. bruker.com One of the key advantages of MALDI is that it typically produces singly charged ions, which simplifies the resulting mass spectra. encyclopedia.pub However, the sensitivity of MALDI-TOF MS for polysaccharides and similar molecules can be lower compared to proteins, and chemical derivatization is sometimes employed to enhance the signal. mdpi.com

Potential Analytes in a this compound Sample for MALDI-ToF MS Analysis

AnalyteExpected m/z [M+H]⁺Potential Origin
This compound (TATB)259.04Main component
This compound Dimer517.08Potential oligomer
Synthesis Precursor (e.g., TCTNB)292.89Unreacted starting material
Degradation Product (e.g., F1)226.03Product of thermal/photolytic stress

This table is hypothetical and illustrates the types of species that could potentially be observed in a MALDI-TOF MS analysis of a TATB sample.

Advanced Spectroscopic Coupling Techniques

Operando spectroscopy refers to the application of spectroscopic techniques to study a material or chemical reaction in situ, meaning under actual operating conditions. This approach provides real-time insights into reaction mechanisms, intermediates, and kinetics. nih.gov

For this compound, operando methods could be invaluable for monitoring its synthesis, understanding its decomposition pathways, and studying its behavior under various stimuli. researchgate.netresearchgate.net For example, in-situ Raman spectroscopy has been used to monitor the molecular vibrations of TATB under shock compression, providing information on initiation and decomposition mechanisms at the molecular level. aip.org Similarly, simultaneous thermogravimetric analysis and mass spectrometry have been used to determine the temporal evolution of gaseous products during TATB decomposition. osti.gov

A recently developed technique, operando film-electrochemical electron paramagnetic resonance spectroscopy (FE-EPR), allows for the real-time tracking of radical intermediates in surface-immobilized catalysts during electrocatalysis. nih.gov While not yet applied to this compound specifically, such a technique could potentially be adapted to study redox processes involving TATB.

Examples of Operando Techniques for Studying this compound

TechniqueInformation ObtainedReference Application
In-situ Raman SpectroscopyChanges in molecular vibrations, detection of chemical and structural modifications under shock.Study of shocked TATB-based explosive. aip.org
In-situ X-ray Powder Diffraction (XRD)Thermal expansion, crystal fragmentation, changes in crystal volume during thermal cycling.Investigation of TATB crystal state variation under thermal cycling. researchgate.net
Simultaneous TGA-MSTemporal evolution of gaseous decomposition products.Study of TATB thermal decomposition pathways. osti.gov
Operando FE-EPRReal-time detection and quantification of radical intermediates in electrochemical reactions.Mechanistic studies of surface-immobilized electrocatalysts. nih.gov

Combined XRD and XAFS for Structural and Electronic Insights

The synergistic use of X-ray Diffraction (XRD) and X-ray Absorption Fine Structure (XAFS) spectroscopy offers a powerful, multi-scale approach to understanding the complex structure of energetic materials like this compound (DATB). While XRD provides detailed information about the long-range crystalline order, XAFS probes the local atomic environment and electronic states of specific elements within the molecule. stonybrook.edumdpi.com This combination allows for a more complete and reliable structural interpretation than either technique could provide alone. researchgate.net

In complement to XRD's long-range perspective, XAFS provides insights into the short-range order and electronic properties. stonybrook.edu The technique is element-specific, allowing researchers to focus on the environment around a particular atom, such as a nitrogen atom in a nitro group versus an amino group. toray-research.co.jpiaea.org XAFS is further divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information on the electronic structure, including the oxidation state and local symmetry of the absorbing atom. iaea.orgrsc.org For DATB, XANES can differentiate the electronic states of the nitrogen atoms in the electron-donating amino (-NH₂) groups and the electron-withdrawing nitro (-NO₂) groups.

Extended X-ray Absorption Fine Structure (EXAFS): This region reveals details about the local atomic environment, such as interatomic distances (bond lengths), coordination numbers, and the identity of neighboring atoms. aps.orgrsc.org EXAFS analysis of DATB could precisely measure the bond lengths of C-N, N-O, and C-C bonds with high accuracy, often greater than that derived from XRD alone. mdpi.com

The combination of these techniques is particularly valuable for studying materials under operational or extreme conditions, such as high pressure or temperature, where structural and electronic changes can occur. stonybrook.eduanl.gov By simultaneously collecting XRD and XAFS data, researchers can correlate changes in the bulk crystal structure with modifications in the local atomic and electronic environments. stonybrook.edu For instance, this combined approach could track how the molecular conformation and intermolecular interactions in DATB change under compression, linking macroscopic structural transitions to specific alterations in bond lengths and electronic states.

The following table illustrates the type of complementary data that a combined XRD and XAFS analysis of this compound would yield.

| Disorder | Identifies crystallographic disorder and defects. wikipedia.org | Quantifies local structural disorder (e.g., variations in bond distances). aps.org | Differentiates between static disorder throughout the crystal and dynamic or localized disorder. |

Reaction Kinetics and Mechanistic Studies of Diaminotrinitrobenzene

Thermal Decomposition Kinetics of Diaminotrinitrobenzene

The thermal decomposition of this compound is a complex process involving multiple steps and the formation of numerous intermediate and final products. Kinetic studies focus on quantifying the rates of these reactions and the factors that influence them. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and mass spectrometry are frequently employed to investigate these processes. aip.orgresearchgate.net The decomposition is known to involve consecutive autocatalytic-type reactions. osti.govresearchgate.net

An induction period, during which the decomposition rate is initially slow before accelerating, is a characteristic feature of TATB thermal decomposition. aip.orgresearchgate.net This delay is often attributed to the presence of autocatalytic reactions, where decomposition products accelerate the breakdown of the remaining material. aip.orgosti.govresearchgate.net For instance, the concentrations of products like ammonia (B1221849) (NH3) and carbon dioxide (CO2) rise rapidly after an induction period. osti.govresearchgate.net

The activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction, is a key parameter for assessing thermal stability. Various studies have reported a range of activation energies for TATB, often depending on the experimental conditions and the analytical model used. osti.gov For example, activation energies derived from DSC and TGA studies typically range from 150 kJ/mol (36 kcal/mol) to 250 kJ/mol (60 kcal/mol). osti.gov Some studies have noted that activation energies for decomposition are significantly lower in the condensed phase compared to the gas phase, suggesting a change in the reaction mechanism. huji.ac.il

Table 1: Reported Activation Energies for TATB Thermal Decomposition

Method/Condition Activation Energy (Ea) Reference
DSC Measurements ~65 kcal/mol aip.org
DSC at 7 MPa 58.8 kcal/mol (246 kJ/mol) aip.org
Isoconversional Methods (TGA/DTA) 176.9-179.9 kJ/mol researchgate.neticm.edu.pl
General Range (DSC/TGA) 150-250 kJ/mol (36-60 kcal/mol) osti.gov
DFT Calculation (Intra-molecular H motion) 47 kcal/mol (197 kJ/mol) osti.gov
Condensed Phase ~35 kcal/mol huji.ac.il
Gas Phase ~62 kcal/mol huji.ac.il

The thermal decomposition of TATB yields a complex mixture of gaseous and solid products. A dominant initial decomposition pathway is believed to be a dehydration reaction, forming water and benzofurazan (B1196253) derivatives. aip.orgresearchgate.net Mass spectrometry studies have been instrumental in identifying the various molecular species that evolve during heating. dtic.mil

The initial phase of decomposition is marked by the evolution of water (H2O), which precedes the formation of other molecules. osti.gov This is consistent with the proposed mechanism involving intramolecular hydrogen transfer to form furazan (B8792606) derivatives. osti.gov Following the release of water, other light gases and molecular fragments are detected.

Key identified species include:

Early Evolving Gases: Water (H2O) and Carbon Dioxide (CO2) are among the first gases to evolve. osti.gov

Intermediate Species: Benzofurazan derivatives (mono-, di-, and tri-furazans) are considered the main components in the first steps of decomposition. osti.govdtic.mil Benzo-furoxans have also been identified, particularly under non-thermal decomposition conditions. dtic.mil Other intermediates include mono-nitroso-TATB. osti.gov

Light Gaseous Products: A variety of small molecules are formed, including Carbon Monoxide (CO), Hydrogen Cyanide (HCN), Ammonia (NH3), Nitrous Oxide (N2O), Nitrogen Monoxide (NO), and Cyanogen (C2N2). osti.govdtic.mil The detection of specific nitrogen oxides like NO, N2O, and NO2 has been noted particularly in exothermic samples. dtic.mil

Solid Residue: Towards the end of the process, after most of the functional groups have disappeared, a carbonaceous residue remains. researchgate.netdtic.mil

Table 2: Molecular Species Identified During TATB Thermal Decomposition

Species Type Examples Reference
Initial Products Water (H2O) osti.gov
Furazan Derivatives Mono-furazan, Di-furazan, Tri-furazan osti.govresearchgate.netdtic.mil
Furoxan Derivatives Mono-furoxan dtic.mil
Light Gases CO2, H2O, CO, N2, NO, N2O, NO2, HCN, HNCO, NH3, C2N2 osti.govresearchgate.netdtic.milosti.gov
Solid Products Carbonaceous residue researchgate.netdtic.mil

The surrounding environment, particularly pressure, also plays a significant role. Studies have shown that hydrostatic pressure can affect the decomposition rate under both isothermal and ramped heating conditions. researchgate.net For instance, DSC measurements at pressures from 0.1 to 7 MPa have been conducted to quantify this effect. aip.org The sensitivity of TATB-based explosives is also temperature-dependent; cooling the material can make it less sensitive to shock initiation, increasing the distance required for detonation to occur. tandfonline.com The presence of a polymeric binder, as in the formulation LX-17 (which is 92.5% TATB), can also influence the kinetics, with the decomposition of LX-17 being slightly slower than that of pure TATB. osti.gov

Radical Reaction Mechanisms in this compound Systems

Radical reactions are fundamental to the decomposition of many energetic materials. A radical is an atom or molecule with an unpaired valence electron, making it highly reactive. wikipedia.orglibretexts.org These reactions typically proceed through three stages: initiation (net increase in radicals), propagation (radical number remains constant), and termination (net decrease in radicals). wikipedia.orglibretexts.org

In the context of this compound, radical formation is a key part of the decomposition cascade, especially in the condensed phase. A primary initiation step is the homolytic cleavage (scission) of the carbon-nitro (C-NO2) bond to produce a phenyl radical and a nitrogen dioxide (NO2) radical. aip.org The reaction energy for NO2 scission has been calculated to be around 63.9 kcal/mol. osti.gov This mechanism becomes the most energetically favorable at high temperatures in the gas phase because it is an entropy-driven process. aip.org

A single-electron transfer (SET) is a fundamental step in many radical reactions, where one electron is transferred from a donor molecule to an acceptor molecule. acs.org This process can lead to the formation of a radical ion pair. nih.gov SET processes are crucial in a wide range of chemical transformations, including those catalyzed by transition metals, photoredox catalysts, and enzymes. acs.orgsioc-journal.cn

While detailed SET mechanisms in this compound decomposition are not as extensively documented as other pathways, the underlying principles are relevant. The formation of radical species can occur through the transfer of a single electron from a Lewis base to a Lewis acid. nih.gov In the complex, multistep decomposition of TATB, it is conceivable that electron transfer processes occur between intermediate species. For example, the interaction between an electron-rich species (like an amino group) and an electron-deficient species (like a nitro group or an oxidant radical like NO2) could involve partial or complete single-electron transfer, generating transient radical ions that then undergo further reaction. nih.govresearchgate.net Such pathways offer an alternative to direct homolytic bond cleavage for the initiation and propagation of radical chain reactions. acs.org

Intramolecular and Intermolecular Radical Reactions

Radical reactions are chemical processes involving intermediates with unpaired electrons, known as free radicals. masterorganicchemistry.com These reactions are typically characterized by a three-phase chain reaction: initiation, propagation, and termination. lumenlearning.com The initiation step creates the initial radical species, often through the homolytic cleavage of a weak bond by heat or light. masterorganicchemistry.comlumenlearning.com The propagation phase involves a series of steps where a radical reacts with a stable molecule to produce a new radical, continuing the chain. lumenlearning.com Termination occurs when two radicals combine to form a stable, non-radical product. lumenlearning.com

Intramolecular Radical Reactions: These reactions occur when a radical center reacts within the same molecule. numberanalytics.com They are fundamental in synthesizing complex cyclic molecules with high efficiency and selectivity. numberanalytics.combeilstein-journals.org The design of the substrate molecule, including the placement of functional groups, is critical for controlling the reaction pathway. numberanalytics.com For energetic materials like this compound, intramolecular radical reactions, such as cyclization to form furazans, can be a key pathway in thermal decomposition. researchgate.net For the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a dominant decomposition mechanism involves a dehydration reaction to form mono- and di-furazans. researchgate.net

Intermolecular Radical Reactions: These processes involve reactions between separate radical species or between a radical and another molecule. nih.gov In the context of DATB, intermolecular reactions could involve hydrogen abstraction between molecules or reactions with other components in a formulation, such as binders. dtic.mil The decomposition of many energetic materials is initiated by either intra- or intermolecular hydrogen transfer. researchgate.net Radical reactions are kinetically controlled, providing a useful strategy for specific bond formation. libretexts.org

Electron Transfer Pathways and Processes

Electron transfer (ET) is a fundamental process in chemistry where an electron is moved from one chemical species to another. youtube.com This process is central to redox (oxidation-reduction) reactions. sydney.edu.au The electron moves from the Highest Occupied Molecular Orbital (HOMO) of the donor (reductant) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor (oxidant). bhu.ac.in The efficiency of electron transfer can be influenced by various factors, including the properties of the involved species and the surrounding environment. mdpi.com In biological systems and chemical catalysis, electron transfer can occur through complex pathways involving multiple steps or bifurcated routes. nih.govnih.govnrel.gov

Inner-Sphere Electron Transfer Mechanisms

Inner-sphere electron transfer (ISET) is a type of redox reaction where the transfer of an electron between two metal centers occurs through a bridging ligand that is covalently linked to both the oxidant and the reductant. wikipedia.orgnumberanalytics.com This mechanism requires that at least one of the reactants be substitutionally labile to allow for the formation of the bridged intermediate complex. bhu.ac.indavuniversity.org

Key characteristics of inner-sphere mechanisms include:

Bridging Ligand: A ligand with more than one lone pair of electrons, such as halides or pseudohalides, serves as a conduit for the electron. wikipedia.org

Bond Formation/Breakage: The mechanism involves the formation and cleavage of bonds as the bridging complex is assembled and then breaks apart after the electron transfer. davuniversity.org

Inhibition by Bulky Ligands: Large ligands can sterically hinder the formation of the necessary bridged intermediate, inhibiting the reaction. wikipedia.org

Favorable Enthalpy: Due to the strong interaction between the redox centers via the bridge, this pathway is often enthalpically more favorable than outer-sphere transfer, though it is usually entropically less favorable. wikipedia.org

Aging Mechanisms of this compound and Related Energetic Compounds

The aging of energetic materials involves slow chemical and physical changes over time, which can affect their performance and long-term stability. Understanding these aging mechanisms is critical for predicting the shelf-life and ensuring the reliability of these materials, particularly under ambient conditions. dtic.mil The degradation process can involve various pathways, including reactions with moisture, interaction with other materials in a formulation, and thermal decomposition. dtic.milnih.govdiva-portal.org

Room Temperature Kinetics and Long-Term Stability

Assessing the long-term stability of energetic compounds like DATB is essential for applications that require extended storage, such as in deep space missions. nasa.gov While accelerated aging studies at high temperatures provide valuable data, research into room temperature kinetics is necessary to accurately predict behavior over many years. dtic.mil

High-temperature vacuum thermal stability tests have been conducted on DATB to screen its resistance to decomposition. osti.gov In these tests, the amount of gas evolved from the compound is measured over time at constant, elevated temperatures. osti.gov The data generally show that as the temperature decreases, the rate of gas evolution becomes less steep, indicating greater stability. osti.gov For example, DATB is noted to be unchanged after being held at 85°C for 48 hours. uni-muenchen.de However, more extensive data, especially at ambient temperatures, is required to fully characterize its long-term stability. nasa.gov

Below is a table summarizing the gas evolution from DATB during vacuum thermal stability tests at various temperatures over a 90-day period.

Data estimated from graphical representations in the cited source. At 200°C, the reaction evolved gas immediately and exceeded measurement capacity in less than two days. osti.gov

Influence of Binders and Environmental Conditions on Aging

The long-term stability and reliability of this compound (DATB) are critical for its application in energetic materials. The aging process, which involves slow chemical decomposition, can be significantly influenced by the polymeric binders used in its formulations and by ambient environmental conditions. Research into the aging mechanism of DATB under various conditions is essential for predicting its shelf-life and ensuring its performance. dtic.mil

Binders, which are typically polymers, are used to form plastic-bonded explosives (PBXs). These materials can interact with the explosive, affecting its decomposition kinetics. rsc.org For instance, studies on the closely related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) in a plastic-bonded formulation (LX-17) show that the decomposition rate is slightly lower than that of the pure crystalline explosive. osti.gov This suggests that the binder can have a passivating effect, potentially by coating the explosive crystals or by altering the thermal environment. The kinetic isotope effect, a key indicator of reaction mechanisms, was observed to be more pronounced in the early stages of decomposition for pure TATB compared to its bonded counterpart, indicating that the binder influences the initial decomposition steps. osti.gov

Environmental factors such as temperature, humidity, and radiation are known drivers of aging in chemical compounds. mdpi.combiomolther.org In the context of energetic materials, temperature is a primary accelerator of decomposition. dtic.mil The aging of binders themselves, often through oxidation, can lead to stiffening or embrittlement, which in turn affects the mechanical properties of the PBX. researchgate.netastm.org While extensive research exists on binder aging in materials like asphalt, showing increases in carbonyl and sulfoxide (B87167) groups as indicators of oxidative aging, the specific interactions and long-term chemical evolution within DATB-based formulations are a complex area of study. h-a-d.hrnih.gov The goal of such research is to develop a comprehensive understanding that allows for the prediction of the aging process under ambient conditions to ensure the material's long-term viability. dtic.mil

Development of Kinetic Models for this compound Reactions

Developing mathematical models to describe the reaction kinetics of DATB is fundamental to understanding its thermal stability and predicting its behavior under various conditions, from long-term storage to high-temperature decomposition. osti.govelementalchemistry.in These kinetic models are constructed based on experimental data and are crucial for safety analyses and performance predictions of energetic materials. osti.govnih.gov

A primary goal in the development of these models is the determination of key kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation. openstax.org One of the initial objectives in the study of DATB has been to evaluate the energies of activation associated with its thermal decomposition. dtic.mil For the similar and extensively studied explosive TATB, activation energies derived from various experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) typically range from 150 kJ/mol to 250 kJ/mol. osti.gov These values are then used to build models that can predict outcomes such as the time-to-explosion. osti.gov

Multistep Kinetic Model Postulation and Validation

The development of such a model begins with identifying the key decomposition pathways and intermediate products. For nitroaromatic explosives like TATB, a close analog to DATB, two primary decomposition pathways have been identified: one involving the formation of furazan and furoxan rings through intramolecular dehydration reactions, and another involving oxidation by the nitro group (NO2). osti.gov Advanced analytical techniques are used to identify intermediate species that form and are subsequently consumed during the heating process, providing crucial evidence for the postulated reaction steps. osti.gov For example, in the study of TATB, species like mono-furazan TATB were identified, confirming the benzo-furazan decomposition pathway. osti.gov

Once a multistep mechanism is postulated, it must be validated against experimental data. rsc.orgnih.gov This involves creating a mathematical representation of the reaction network and fitting the model's predictions to experimental results, such as mass loss (TGA) or heat flow (DSC) curves over a range of temperatures. researchgate.netresearchgate.net For example, a three-step kinetic model for TATB was developed that included an initial endothermic step followed by two exothermic steps, which successfully predicted experimental time-to-explosion results. osti.gov The validation process often involves optimizing the rate constants for each elementary step to achieve the best fit between the simulation and the experimental data under various conditions. nih.govrsc.org

Application of Collision Theory and Transition State Theory

The reaction kinetics of this compound are fundamentally governed by the principles of Collision Theory and Transition State Theory (TST). These theories provide a molecular-level explanation for the experimentally observed reaction rates and the parameters used in kinetic models.

Collision Theory posits that for a reaction to occur, reactant molecules must first collide. harpercollege.edu The rate of reaction is proportional to the frequency of these collisions. openstax.org However, not all collisions lead to a reaction. A collision is only effective if the molecules collide with sufficient energy, known as the activation energy (Ea), and with the correct spatial orientation. openstax.orgharpercollege.edu The activation energy represents the minimum energy required to break existing bonds and initiate the chemical transformation. elementalchemistry.indalalinstitute.com The exponential dependence of reaction rate on temperature, as described by the Arrhenius equation, is explained by the fact that an increase in temperature significantly increases the fraction of molecules possessing energy equal to or greater than the activation energy. elementalchemistry.in

Transition State Theory (TST) provides a more detailed and quantitative picture of the reaction process. quantumatk.com It focuses on the energetics of the "transition state," which is the unstable, high-energy configuration of atoms that exists at the peak of the potential energy barrier between reactants and products. openstax.orguleth.ca According to TST, the rate of reaction is determined by the concentration of these activated complexes and the frequency with which they cross the barrier to form products. quantumatk.com TST allows for the calculation of reaction rate constants from first principles using computational quantum chemistry methods. uleth.ca By calculating the potential energy surface of a reaction, the energy of the transition state (and thus the activation energy) can be determined. researchgate.net

For nitroaromatic compounds like DATB, a crucial initial step in decomposition is often the cleavage of the carbon-nitro (C-NO2) bond. researchgate.netosti.gov TST can be employed to model this dissociation. Theoretical studies calculate the bond dissociation energy (BDE) and the energy barrier for this and other potential initial steps, such as intramolecular hydrogen transfer leading to furazan formation. researchgate.netresearchgate.net These calculations provide insight into the most likely decomposition pathways at different temperatures. researchgate.net The activation energies determined from these theoretical models can be compared with experimental values to validate the proposed mechanisms.

The following table presents experimentally and theoretically determined activation energies for the decomposition of DATB and the related, structurally similar compound TATB.

CompoundMethodActivation Energy (Ea) (kcal/mol)Activation Energy (Ea) (kJ/mol)Source
TATBExperimental (DSC/TGA)36 - 60150 - 250 osti.gov
TATBExperimental (DTA/DTG)42.3 - 43.0176.9 - 179.9 researchgate.net
DATBTheoretical (C-NO2 Bond Scission)~61.1~255.6 osti.gov
TATBTheoretical (Furazan Formation)>55>230 researchgate.net
TATBTheoretical (NO2 Scission)Not specified, entropy-drivenNot specified, entropy-driven researchgate.net

Environmental Fate and Degradation Mechanisms of Diaminotrinitrobenzene

Abiotic Transformation Pathways

Abiotic transformations are chemical reactions that occur without the involvement of living organisms. For DATB, these pathways include hydrolysis, photolysis, and chemical oxidation or reduction, which are significant in determining its environmental persistence. enviro.wiki

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis for many organic compounds is highly dependent on the pH of the aqueous environment. taylorandfrancis.compearson.com Reactions can be catalyzed by acidic or basic conditions. researchgate.net For many organic substances, hydrolysis rates are minimal in neutral pH (around 7) and increase at more acidic or alkaline pH values. epa.gov

Table 1: Factors Influencing Hydrolysis of Nitroaromatic Compounds

Factor Influence on Hydrolysis Rate Rationale
pH Rate is generally lowest near neutral pH and increases under acidic or alkaline conditions. taylorandfrancis.comresearchgate.net The reaction is often catalyzed by H+ or OH- ions.
Temperature Rate increases with temperature. ecetoc.org Provides the necessary activation energy for the reaction.

| Chemical Structure | The presence of electron-withdrawing groups (like -NO2) and leaving groups (like -NH2) influences susceptibility. | Affects the electrophilicity of the carbon atoms on the aromatic ring. |

This table presents general principles of hydrolysis for organic compounds, as specific kinetic data for DATB was not available.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. umich.edu For nitroaromatic compounds, direct photolysis in water is often a slow process. conicet.gov.arnih.govcsbsju.edu However, it can be a significant environmental degradation pathway in surface waters where sunlight penetration is high. epa.gov The process can be enhanced by the presence of sensitizing substances like humic acids, which are common in natural waters. umich.edu

Studies on the analogous compound TATB show that upon irradiation with simulated sunlight, it transforms into several products, including a mono-benzofurazan derivative, which is formed by an internal cyclization reaction between an amino group and an adjacent nitro group. mdpi.com Other identified photoproducts of TATB under UV light include its aci-nitro isomer, a mono-nitroso analog (1,3,5-triamino-2-nitroso-4,6-dinitrobenzene), and a denitrated product (1,3,5-triamino-2,4-dinitrobenzene). mdpi.comresearchgate.net

Given its structure, DATB is expected to undergo similar photolytic transformations. The absorption of UV light can excite the nitro groups, leading to reactions such as:

Nitro-Nitrite Rearrangement: An intramolecular rearrangement forming a nitrite (B80452) group, which can then be released. nih.gov

Nitro Group Reduction: Photoreduction of a nitro group to a nitroso group. researchgate.net

Intramolecular Cyclization: Reaction between adjacent amino and nitro groups to form furoxan or benzofurazan (B1196253) derivatives. mdpi.com

Table 2: Potential Photodegradation Products of Aminotrinitrobenzene Compounds

Parent Compound Condition Major Products Reference(s)
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) Simulated Sunlight (Solid) Mono-benzofurazan derivative, Aci-nitro isomer of TATB, 3,5-Diamino-2,4,6-trinitrophenol mdpi.com
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) UV Light (254 nm, in water) Mono-benzofurazan derivative, 1,3,5-Triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-Triamino-2,4-dinitrobenzene mdpi.com

The electron-withdrawing nature of nitro groups makes the aromatic ring of DATB electron-deficient and thus susceptible to reduction. nih.gov In anoxic environments like saturated soils and sediments, abiotic reduction is a primary transformation pathway for nitroaromatic compounds. enviro.wiki Naturally occurring reductants include mineral-bound ferrous iron (Fe(II)) in clays (B1170129) and iron oxides, as well as dissolved organic matter. nih.govacs.orgresearchgate.net The reduction proceeds in a stepwise manner, transforming a nitro group (-NO2) into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH2) group. enviro.wikimdpi.com

Conversely, the oxidation of the DATB molecule is more difficult due to its electron-deficient aromatic ring. However, degradation can be achieved through advanced oxidation processes (AOPs) that generate highly reactive species. conicet.gov.ar For instance, the UV/H₂O₂ process produces hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking the aromatic ring and leading to its eventual mineralization. csbsju.edu

Biotic Transformation Pathways

Biotic transformations involve the degradation of compounds by living organisms, primarily microorganisms. This is a crucial process for the natural attenuation of many organic contaminants, including nitroaromatics. cswab.orgrjpn.orgpreprints.org

A wide variety of bacteria and fungi have demonstrated the ability to degrade nitroaromatic compounds under both aerobic and anaerobic conditions. nih.govmdpi.com For polynitroaromatic compounds like DATB, the initial step in microbial transformation is typically the reduction of one or more nitro groups. nih.gov This is often a cometabolic process, where the microbe does not gain energy from the reaction, but the transformation occurs via enzymes produced for other metabolic functions. frtr.gov

Under anaerobic conditions, microorganisms can successively reduce the nitro groups of compounds like TNT to form aminodinitrotoluenes, followed by diaminonitrotoluenes. epa.govnih.gov It is highly probable that DATB undergoes a similar pathway, where its third nitro group is reduced to yield triaminotrinitrobenzene (TATB). These reduced intermediates can sometimes bind irreversibly to soil organic matter, a process that sequesters the contaminant but may hinder its complete mineralization. researchgate.net

Under aerobic conditions, some bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. nih.govcswab.org Pathways can involve either the reductive transformation of the nitro group or an oxidative mechanism where a dioxygenase enzyme attacks the aromatic ring, leading to ring cleavage and the release of the nitro group as nitrite. mdpi.comasm.org

The microbial degradation of nitroaromatics is facilitated by specific enzymes. e3s-conferences.orgresearchgate.netnih.gov The most critical enzymes involved in the initial transformation of compounds like DATB are nitroreductases. mdpi.comeaht.org

Nitroreductases: These enzymes, which are widespread in both anaerobic and aerobic microorganisms, catalyze the reduction of nitro groups. They typically use flavin cofactors (like FMN or FAD) and transfer electrons from electron donors such as NADH or NADPH to the nitroaromatic compound. eaht.org This process leads to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. mdpi.comnih.gov

Oxygenases (Mono- and Dioxygenases): In some aerobic bacteria, oxygenase enzymes can initiate the degradation process. Monooxygenases can hydroxylate the ring, while dioxygenases can incorporate two oxygen atoms, leading to ring destabilization and cleavage. nih.govasm.org This oxidative attack can sometimes result in the direct elimination of the nitro group as nitrite, which can then be used by the microorganism as a nitrogen source. nih.govasm.org

Hydrolases: In some specialized pathways, enzymes can catalyze the hydrolytic removal of substituents. For instance, a hydrolase has been identified that removes the amino group from 5-nitroanthranilic acid, and another that removes the nitro group from 2-nitroimidazole. nih.govgatech.edu

While specific enzymes for DATB degradation are not explicitly detailed in the literature, the extensive research on TNT and other nitroaromatics strongly suggests that nitroreductases play a central role in its initial biotic transformation. cswab.orgnih.gov

Table 3: Enzymes Involved in the Degradation of Nitroaromatic Compounds

Enzyme Class Function Example Substrates Reference(s)
Nitroreductases Reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. TNT, Nitrobenzene, Nitrophenols mdpi.comnih.goveaht.org
Dioxygenases Incorporation of O₂ into the aromatic ring, leading to ring cleavage and potential nitrite release. Nitrobenzene, 2,4-Dinitrotoluene nih.govasm.org
Monooxygenases Addition of a single oxygen atom, can lead to hydroxylation and subsequent nitrite elimination. 2-Nitrophenol nih.gov

| Aminohydrolases | Catalyze the hydrolytic removal of an amino group from an aromatic ring. | 5-Nitroanthranilic Acid | nih.govgatech.edu |

Identification of Microbial Metabolites and Transformation Products

The microbial degradation of nitroaromatic compounds like Diaminotrinitrobenzene is a key process in their environmental attenuation. While extensive research has been conducted on the biodegradation of 2,4,6-trinitrotoluene (B92697) (TNT), specific data on the microbial metabolites of 1,3-Diamino-2,4,6-trinitrobenzene (DATB) is less documented. However, the degradation pathways of TNT provide a model for understanding the potential transformation of DATB.

The microbial metabolism of TNT typically proceeds through the sequential reduction of its nitro groups under anaerobic conditions, leading to the formation of aminodinitrotoluenes and then diaminonitrotoluenes. nih.govresearchgate.net For instance, 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene (B94180) are common intermediates. epa.gov Further reduction can lead to the formation of diaminonitrotoluenes. researchgate.net It is plausible that DATB, as a diaminotrinitro-substituted benzene (B151609) ring, could be a downstream intermediate in the degradation of other more highly nitrated compounds or can undergo further transformation itself.

Under anaerobic conditions, the nitro groups of aromatic compounds are susceptible to reduction by various microorganisms. nih.gov Studies on related compounds suggest that the complete reduction of all nitro groups can occur, leading to the formation of triaminobenzene derivatives from trinitrobenzene. researchgate.net In the case of DATB, further microbial reduction of the remaining nitro group could potentially lead to the formation of 1,2,3,5-Tetraaminobenzene.

Abiotic transformation processes can also play a role. For the related compound 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), hydrolysis under alkaline conditions (pH 13) has been shown to produce 3,5-diamino-2,4,6-trinitrophenol. nih.gov This suggests that under certain environmental conditions, a nitro group on the benzene ring can be substituted by a hydroxyl group.

Table 1: Potential Transformation Products of this compound

Precursor Compound Potential Transformation Product Transformation Process
1,3-Diamino-2,4,6-trinitrobenzene 1,2,3,5-Tetraaminobenzene Microbial reduction of a nitro group

This table presents potential transformation products based on the degradation pathways of structurally similar nitroaromatic compounds.

Environmental Transport Processes of this compound and its Degradants

The movement of this compound and its transformation products through the environment is governed by several physical and chemical processes, including adsorption to soil and sediment, leaching through the soil profile, and volatilization from surfaces.

Adsorption to Soil and Sediment Components

The adsorption of chemical compounds to soil and sediment is a critical process that influences their mobility and bioavailability. nist.gov For nitroaromatic compounds, adsorption is largely influenced by the organic carbon content of the soil and the presence of polar functional groups on the molecule. chemsafetypro.com Compounds with high soil adsorption coefficients (Koc) tend to be less mobile. chemsafetypro.com

Table 2: General Soil Mobility Classification based on Koc

Log Koc Mobility Class
< 2.0 Very High
2.0 - 3.0 High
3.0 - 4.0 Moderate
4.0 - 5.0 Low

Source: Adapted from general soil mobility classifications. chemsafetypro.com Specific Koc for DATB is not available.

Leaching Potential in Soil Systems

The potential for a chemical to leach through the soil and contaminate groundwater is inversely related to its adsorption to soil particles. nist.gov Chemicals that are not strongly adsorbed are more likely to be transported downward with infiltrating water.

Given the expectation of significant adsorption for this compound due to its polar functional groups, its leaching potential is presumed to be limited. Studies on TNT have shown that while it can be found in groundwater, its migration is often retarded by its strong sorption to soil. epa.govtandfonline.com Similarly, the movement of DATB through the soil profile would be expected to be slow, particularly in soils with higher organic matter or clay content. However, in sandy soils with low organic matter, the potential for leaching could be higher. Long-term leaching studies on immobilized TNT metabolites have shown that the majority of the radioactivity remains bound to the soil matrix, indicating low mobility of the degradation products. researchgate.net

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gaseous phase and can be an important transport pathway for some environmental contaminants. epa.gov A compound's tendency to volatilize is determined by its vapor pressure and Henry's Law constant.

For this compound, there is limited specific data on its volatility under typical environmental conditions. One source notes that DATB is non-volatile at 210°C and 1 mm pressure, which are conditions far from ambient environmental temperatures and pressures. google.com The relatively large molecular weight and the presence of polar amino and nitro groups, which can participate in strong intermolecular hydrogen bonding, suggest that DATB has a very low vapor pressure and is therefore not expected to be significantly volatile from soil or water surfaces under normal environmental conditions.

Factors Influencing Environmental Fate and Degradation Rates

The persistence and transformation of this compound in the environment are influenced by a variety of site-specific factors, including the redox status, pH, and organic carbon levels of the soil and water.

Impact of Redox Status, pH, and Organic Carbon Levels

Redox Status: The redox potential of the environment is a critical factor in the degradation of nitroaromatic compounds. Under anaerobic (reducing) conditions, the nitro groups are more readily reduced by microbial activity. nih.govnih.gov For many nitroaromatics, the rate of degradation is significantly higher under reducing conditions compared to aerobic conditions. nih.govnih.gov Therefore, it is expected that the degradation of this compound would be more rapid in anaerobic environments such as saturated soils, sediments, and certain types of bioreactors. The presence of strong reducing agents can enhance the rate of dehalogenation and other reductive transformations. nih.govresearchgate.net

pH: The pH of the soil and water can influence both abiotic and biotic degradation pathways. For instance, the hydrolysis of the related compound TATB is accelerated under alkaline conditions. nih.gov The activity of microbial populations responsible for degradation is also highly dependent on pH, with most soil microorganisms having an optimal pH range for growth and metabolic activity. epa.gov Extreme pH values can inhibit microbial degradation. Furthermore, the ionization state of the amino groups in DATB is pH-dependent, which can affect its solubility and adsorption characteristics.

Organic Carbon Levels: The amount and type of organic carbon in soil and sediment play a multifaceted role in the fate of this compound. researchgate.net Higher levels of organic carbon generally lead to increased adsorption, which can decrease the bioavailability of the compound for microbial degradation but also reduce its mobility and leaching potential. chemsafetypro.comnih.gov On the other hand, organic carbon can serve as a primary substrate (electron donor) for the microorganisms that co-metabolically degrade nitroaromatic compounds. dtic.mil Therefore, the presence of sufficient organic carbon is often essential for stimulating the microbial activity required for the bioremediation of sites contaminated with these compounds.

Table 3: Influence of Environmental Factors on DATB Fate

Factor Influence on Degradation Influence on Transport
Redox Status Degradation is generally faster under reducing (anaerobic) conditions due to microbial nitro-reduction. Indirectly affects transport by influencing the rate of degradation to potentially more or less mobile products.
pH Can affect abiotic hydrolysis rates and microbial activity, with optimal degradation occurring within a specific pH range for the active microbes. Can alter the surface charge of soil components and the ionization of DATB, thereby influencing adsorption and leaching.

| Organic Carbon | Can serve as a primary substrate for microbial degradation (co-metabolism). | Increases adsorption to soil and sediment, thereby reducing mobility and leaching. |

Crystal Engineering and Polymorphism Studies of Diaminotrinitrobenzene

Principles of Crystal Engineering Applied to Diaminotrinitrobenzene

Crystal engineering provides a framework for understanding and manipulating the arrangement of molecules in a crystalline solid to achieve desired properties. rsc.org This rational design of solid-state structures is particularly relevant for energetic materials like 1,3-Diamino-2,4,6-trinitrobenzene (DATB), where properties such as density, stability, and sensitivity are intrinsically linked to the crystal packing. rsc.org The process involves a detailed understanding of intermolecular forces and the use of this knowledge to construct novel crystalline architectures, such as cocrystals or new polymorphs, with tailored functionalities. rsc.orgiisc.ac.in

The foundation of crystal engineering lies in the concept of supramolecular synthons, which are robust and recurring structural motifs formed by intermolecular interactions. iisc.ac.inrsc.org These synthons act as reliable building blocks in the "synthesis" of a desired supramolecular architecture. rsc.orgrsc.org In the crystal structure of DATB, the primary intermolecular interactions involve hydrogen bonds between the electron-donating amino groups (-NH₂) and the electron-accepting nitro groups (-NO₂) of adjacent molecules. nih.govacs.org

The solid-state structure of DATB is governed by a network of specific intermolecular interactions. Molecular dynamics (MD) calculations and Hirshfeld surface analysis have been employed to understand these forces in detail. researchgate.net

Hydrogen Bonding: The most significant interactions are the intermolecular hydrogen bonds formed between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups. nih.govacs.org These bonds create a strong and directional network that plays a vital role in the stability of the crystal lattice. nih.govresearchgate.net The direction of these intermolecular hydrogen bond networks corresponds to the a-axis in the known monoclinic cell. nih.govacs.org

Table 1: Comparison of Crystal Packing Characteristics in DATB and TATB

Feature1,3-Diaminotrinitrobenzene (DATB)1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
Predominant Packing Motif Herringbone structure rsc.orgLayered (sheet-like) structure rsc.org
Key Stabilizing Interactions Intermolecular amine-nitro hydrogen bonds; significant nitro-nitro interactions rsc.orgnih.govExtensive intra- and intermolecular amine-nitro hydrogen bonds forming a 2D network acs.org
Molecular Symmetry Lower symmetryHigher symmetry (C3)
Resulting Property Highly insensitive explosive rsc.orgPrototypical insensitive explosive with exceptional thermal stability rsc.orgacs.org

Rational design strategies aim to create new solid forms of DATB with enhanced properties, such as reduced sensitivity or improved performance. rsc.org

Computational Crystal Structure Prediction (CSP): CSP methods are powerful tools for exploring the potential energy landscape of a molecule to identify thermodynamically feasible crystal structures. rsc.org A CSP study on DATB successfully identified its known experimental herringbone structure as the most stable. rsc.org Significantly, this study also predicted a putative sheet-packing polymorph, similar to the structure of the highly insensitive TATB, which was very close in energy. rsc.org This suggests that it may be possible to produce a new, potentially less sensitive, polymorph of DATB through carefully controlled crystallization.

Cocrystallization: Another key strategy is the formation of cocrystals, where DATB is combined with a second molecule (a coformer) in the same crystal lattice. researchgate.net By selecting coformers with specific functional groups (e.g., carboxylic acids, amides), it is possible to introduce new and robust supramolecular synthons that can systematically modify the crystal architecture and, consequently, the material's physicochemical properties. nih.gov This approach offers a pathway to fine-tune properties like density and stability without altering the DATB molecule itself.

Polymorphism in this compound Crystalline Forms

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com These different forms, or polymorphs, can have distinct physical and chemical properties. While DATB is primarily known in one crystalline form under ambient conditions, evidence from computational and high-pressure studies points towards the existence of other polymorphs.

Known Monoclinic Form: The experimentally determined and most commonly referenced form of DATB crystallizes in a monoclinic system. nih.govacs.org Its structure has been characterized by single-crystal X-ray diffraction, revealing the specific bond lengths, angles, and the herringbone packing arrangement of the molecules. nih.govkisti.re.kr

Table 2: Crystallographic Data for the Known Monoclinic Polymorph of 1,3-Diaminotrinitrobenzene (DATB)

ParameterValue
Crystal System Monoclinic nih.govacs.org
Space Group P2₁/c (No. 14)
a (Å) 8.816
b (Å) 9.771
c (Å) 10.925
β (deg) 105.74
Volume (ų) 904.5
Z (molecules/cell) 4
Calculated Density (g/cm³) 1.79
Data derived from published crystallographic information file.
  • Pressure-Induced Phase/Structural Change: Molecular dynamics simulations have shown that the known DATB crystal undergoes a unique structural change at high pressure. nih.govacs.org In the pressure range of 7.5 GPa to 8.5 GPa, the intermolecular distances of the hydrogen bonds between the nitro and amino groups, which typically decrease with pressure, begin to increase remarkably. nih.govacs.org This behavior is correlated with significant changes in the dihedral angles of the nitro and amino groups relative to the benzene (B151609) ring. nih.govacs.org This pressure-induced structural rearrangement can be considered a transition to a high-pressure phase or polymorph, which has been investigated through simulations and Raman spectroscopy. nih.govresearchgate.net
  • Computationally Predicted Polymorph: As mentioned previously, Crystal Structure Prediction (CSP) studies have revealed a putative, low-energy polymorph of DATB with a sheet-like packing motif, which has not yet been experimentally isolated. rsc.org The energetic feasibility of this predicted form makes it a key target for experimental polymorph screening studies.

    The selective crystallization of a particular polymorph is governed by a delicate interplay of thermodynamic and kinetic factors. rsc.org Several experimental parameters can be manipulated to influence which solid form of DATB is produced.

    Pressure: As demonstrated by molecular dynamics studies, hydrostatic pressure is a direct factor in inducing a structural transition in DATB. nih.govacs.orgaps.org Applying pressures in the GPa range can force the crystal into a different, more compact packing arrangement.

    Crystallization Conditions: The choice of solvent, the level of supersaturation, and the cooling rate are critical variables in solution crystallization. mdpi.comnih.gov Different solvents can promote different intermolecular interactions in the solution phase, potentially favoring the nucleation of one polymorph over another. nih.gov It is hypothesized that by using specific solvents or rapid cooling from a highly supersaturated solution, it might be possible to kinetically trap and isolate the computationally predicted metastable sheet-like polymorph of DATB. rsc.orgnih.gov

    Temperature and Additives: Temperature affects both solubility and nucleation kinetics, and controlling it is a standard method for polymorph selection. nih.govub.edu Furthermore, the presence of additives or impurities can either inhibit or promote the growth of a specific polymorph by adsorbing onto the crystal surfaces or by being incorporated into the lattice.

    Kinetic vs. Thermodynamic Control of Crystal Growth

    The formation of a specific polymorph of this compound can be governed by either kinetic or thermodynamic control during crystallization. This distinction is crucial as it determines whether the most rapidly formed crystal (kinetic product) or the most stable crystal (thermodynamic product) is obtained.

    Kinetic Control: This regime typically occurs under conditions of rapid precipitation or high supersaturation. The resulting crystal polymorph is the one with the lowest activation energy for nucleation, meaning it forms the fastest. However, this form is often metastable. For related energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT), rapid crystallization at lower temperatures often yields the kinetic product. researchgate.net

    Thermodynamic Control: This is favored by slower crystallization processes, such as slow cooling or evaporation, which allow the system to reach its lowest energy state. The resulting polymorph is the most thermodynamically stable, which is generally preferred for its predictable properties and long-term stability. For many energetic materials, the most stable polymorph is also the densest and least sensitive. researchgate.net

    The choice of solvent and the rate of anti-solvent addition are key experimental parameters for manipulating this balance. For instance, in the recrystallization of the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), controlling the addition rate of water (as an anti-solvent) into a dimethyl sulfoxide (B87167) (DMSO) solution allows for the tuning of crystal morphology from faceted to quasi-spherical, indicating a shift in growth dynamics. researchgate.netresearchgate.net Slower, more controlled conditions favor the growth of regular, higher-quality crystals, characteristic of a thermodynamically controlled process. researchgate.net

    Table 1: Factors Influencing Crystal Growth Control

    Control Type Favored Conditions Resulting Product Characteristics Relevance to this compound
    Kinetic Rapid cooling, high supersaturation, fast anti-solvent addition Metastable polymorph, often less dense, may have higher sensitivity. Can lead to less stable crystal forms with undesirable properties.
    Thermodynamic Slow cooling, low supersaturation, slow solvent evaporation Most stable polymorph, typically denser and less sensitive. Desirable for producing high-quality, stable energetic materials.

    Crystal-to-Crystal Transformations

    Crystal-to-crystal transformations are solid-state phase transitions where one polymorphic form converts into another without passing through a liquid or gas phase. nih.gov These transformations can be reversible or irreversible and are of significant interest because they can alter the properties of the material after it has been crystallized. In mononuclear complex-based crystals, these transformations have been observed to occur through the adsorption or desorption of guest solvent molecules. rsc.org For energetic materials, such transformations can be triggered by external factors, leading to changes in stability and sensitivity.

    External Stimuli Induced Structural Changes

    The crystal structure of this compound and related compounds can be altered by various external stimuli. nih.gov These stimuli provide the energy needed to overcome the activation barrier for a phase transition.

    Pressure: High pressure is a significant stimulus. For TATB, single-crystal studies have revealed two subtle, reversible structural phase transitions at approximately 28 GPa and 56 GPa. nih.govresearchgate.net These transitions are associated with changes in the nitro group configuration and puckering of the benzene ring, rather than a complete rearrangement of the crystal packing. researchgate.net This high stability under pressure is attributed to its strong two-dimensional hydrogen-bonded network. nih.gov Molecular dynamics simulations on 1,3-diamino-2,4,6-trinitrobenzene (DATB) also show unique structural changes under high pressure, though at different pressures than TATB, highlighting how isomeric differences influence structural response. researchgate.net

    Temperature: Thermal energy can induce phase transitions. For many energetic materials, metastable polymorphs will convert to a more stable form upon heating. researchgate.net This is a critical consideration for storage and handling.

    Mechanical Force: Mechanical stimuli, such as grinding or impact, can induce polymorphic transformations. ntu.edu.sg In some systems, this can occur via a "molecular domino transformation," where the change propagates autocatalytically from the point of impact. ntu.edu.sgchemrxiv.org

    Solvent Vapor: For some molecular crystals, exposure to solvent vapor can induce crystal-to-crystal transformations, often involving the uptake or loss of solvent molecules into the crystal lattice. rsc.org

    Advanced Techniques for Polymorph Characterization

    A suite of analytical techniques is required to identify and characterize the different polymorphs of this compound, study their thermal behavior, and analyze their morphology.

    Differential Scanning Calorimetry (DSC) for Thermal Transitions

    Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. filab.frnih.gov This allows for the precise determination of thermal transitions. filab.frtudelft.nl For energetic materials, DSC is invaluable for studying melting points, crystallization events, solid-state phase transitions, and decomposition temperatures, which are all critical for assessing thermal stability. researchgate.netnih.gov

    A typical DSC thermogram plots heat flow against temperature. Endothermic events (heat absorption), like melting or solid-state transitions, appear as peaks, while exothermic events (heat release), like crystallization or decomposition, appear as valleys (or peaks in the opposite direction, depending on convention). torontech.com In studies of isomers like nitrobenzoic acid, DSC has been used to determine the apparent activation energies and characterize the thermal hazard levels of each form. researchgate.net For TATB, DSC analysis shows that recrystallized samples maintain similar thermal stability to the raw material. researchgate.net Advanced techniques like Dynamic DSC, which superimposes a sinusoidal temperature modulation, can separate overlapping thermal events, such as a glass transition and enthalpy relaxation, providing a clearer picture of complex transitions. rigaku.com

    Table 2: Thermal Events Detectable by DSC in this compound Analysis

    Thermal Event Appearance on DSC Curve Significance
    Glass Transition (Tg) Step-like change in the baseline Indicates transition from a rigid to a more mobile amorphous state.
    Crystallization (Tc) Exothermic peak Heat released as a disordered (amorphous) sample becomes crystalline.
    Melting (Tm) Endothermic peak Heat absorbed as the crystal lattice breaks down into a liquid.
    Polymorphic Transition Endothermic or Exothermic peak Heat change associated with the transformation from one crystal form to another.
    Decomposition Sharp, large exothermic peak Indicates the temperature at which the material begins to break down chemically.

    Microscopic Techniques for Crystal Morphology Analysis

    Microscopy is essential for visualizing the external shape (morphology) and surface features of crystals, which are influenced by the internal crystal structure and the crystallization conditions. numberanalytics.comresearchgate.net

    Scanning Electron Microscopy (SEM): SEM provides much higher magnification and resolution than optical microscopy, revealing fine details of the crystal surface topography. researchgate.net It is widely used to characterize the morphology of energetic materials. researchgate.net For example, SEM images clearly distinguish between the platy, graphite-like morphology of raw TATB and the near-spherical or faceted crystals obtained after recrystallization. researchgate.netresearchgate.net This morphological control is critical, as it can affect properties like packing density and irreversible thermal growth. researchgate.netresearchgate.net Combining SEM with energy-dispersive X-ray spectroscopy (EDX) can also provide information on the elemental composition of the sample. researchgate.net

    The combination of these techniques allows researchers to link the macroscopic crystal habit to the underlying crystal structure and the conditions under which it was formed, a central goal of crystal engineering. nih.govugm.ac.id

    Combined Analytical Approaches for Polymorphic Purity

    The determination of polymorphic purity is a critical aspect of crystal engineering for specialized chemical compounds like 1,3-diamino-2,4,6-trinitrobenzene (DATB). The existence of different crystalline forms, or polymorphs, can significantly influence the physical and chemical properties of the material. Consequently, relying on a single analytical method is often insufficient for the unambiguous identification and quantification of polymorphic forms. europeanpharmaceuticalreview.com A more robust and reliable strategy involves the synergistic use of several instrumental techniques, each providing complementary information about the solid-state structure. news-medical.net This combined approach ensures a thorough characterization of the material, confirming its polymorphic identity and purity.

    The primary analytical techniques for assessing polymorphic purity work in concert to provide a comprehensive profile of the crystalline material. mdpi.com These methods include X-ray powder diffraction (XRPD), vibrational spectroscopy (FTIR and Raman), and thermal analysis (DSC and DTA). nishkaresearch.com

    X-ray Powder Diffraction (XRPD) is widely regarded as the principal technique for the characterization of crystalline solids. nishkaresearch.com It directly probes the three-dimensional structure of the crystal lattice. libretexts.org Since each polymorph possesses a unique crystal lattice, it will produce a characteristic diffraction pattern, which serves as a unique "fingerprint." nishkaresearch.com XRPD is particularly effective for identifying the presence of different polymorphs in a mixture and can be developed into a quantitative method to determine the percentage of a specific polymorphic impurity. mdpi.com The technique is based on Bragg's Law, where constructive interference of X-rays occurs at specific angles when interacting with the atomic planes of a crystal. pdx.edu

    Vibrational Spectroscopy , including Fourier Transform Infrared (FTIR) and Raman Spectroscopy, provides information about the molecular vibrations within the crystal. gammadata.se These techniques are non-destructive and highly sensitive to the local environment of the molecules. gammadata.seresearchgate.net Differences in the crystal lattice of polymorphs lead to distinct intermolecular interactions (e.g., hydrogen bonding) and molecular conformations, resulting in measurable shifts in the vibrational spectra. nishkaresearch.comresearchgate.net FTIR and Raman spectroscopy are therefore powerful tools for differentiating polymorphs and confirming the findings from XRPD analysis. researchgate.net

    Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), measure the physical and chemical changes in a material as a function of temperature. researchgate.netajptonline.com Different polymorphs will exhibit unique thermal properties, including distinct melting points, heats of fusion, and temperatures for solid-solid phase transitions. nishkaresearch.com For example, studies on DATB have utilized DTA and DSC to understand its thermal behavior and stability, which can differ between polymorphic forms. researchgate.netupce.czresearchgate.net These methods are crucial for establishing the thermodynamic relationship between polymorphs.

    The strength of a combined analytical approach lies in the synergy between these methods. XRPD provides the definitive structural identification, which is then corroborated by the unique spectral signatures from FTIR and Raman spectroscopy. Thermal analysis further supports these findings by confirming the distinct thermodynamic properties of the polymorphs present. Research on energetic materials, including co-crystals involving DATB, frequently employs a combination of PXRD, FTIR, Raman, and thermal analysis to fully characterize the solid-state forms produced. researchgate.netresearchgate.net

    Table 1: Overview of Combined Analytical Techniques for Polymorphic Purity

    Analytical TechniquePrinciple of DetectionInformation ProvidedRole in Combined Approach
    X-Ray Powder Diffraction (XRPD) Diffraction of X-rays by the crystal lattice planes. pdx.eduProvides a unique "fingerprint" pattern for each crystal structure; identifies phases and allows for quantification. mdpi.comnishkaresearch.comPrimary technique for definitive structural identification and quantification of polymorphs.
    Fourier Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrational modes. ajptonline.comDetects differences in molecular conformation and intermolecular bonding (e.g., hydrogen bonds). nishkaresearch.comConfirmatory technique; provides complementary information on molecular-level differences between polymorphs.
    Raman Spectroscopy Inelastic scattering of laser light due to molecular vibrations. ajptonline.comHighly sensitive to changes in crystal lattice and molecular backbone bonds; effective for differentiating polymorphs. gammadata.secoherent.comConfirmatory technique, often complementary to FTIR, particularly for symmetric vibrations and non-polar bonds.
    Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) Measures the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference as a function of temperature. researchgate.netajptonline.comDetermines melting points, glass transitions, heats of fusion, and solid-solid phase transition temperatures. nishkaresearch.comCharacterizes thermodynamic properties and stability, confirming the presence of distinct polymorphic forms.

    Advanced Analytical Detection and Quantification Methodologies for Diaminotrinitrobenzene

    Chromatographic Techniques for Separation and Quantification

    Chromatography is a fundamental technique for separating components within a mixture. researchgate.netwikipedia.org It involves a mobile phase that carries the sample through a stationary phase, leading to the separation of analytes based on their differential interactions with both phases. researchgate.netwikipedia.org

    High-Performance Liquid Chromatography (HPLC) for Compound Profiling

    High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purity assessment of Diaminotrinitrobenzene. tandfonline.com The primary challenge in the HPLC analysis of this compound is its poor solubility in many common organic solvents. researchgate.netbibliotekanauki.pl To overcome this, solvents like dimethyl sulfoxide (B87167) (DMSO) are often used for sample preparation. bibliotekanauki.plosti.gov

    Reversed-phase HPLC is the most common mode used for separation. researchgate.netosti.gov In this technique, a non-polar stationary phase (like a C18 column) is used with a more polar mobile phase. wikipedia.orgbibliotekanauki.pl The separation allows for the quantification of the main compound as well as the identification of impurities and degradation products. osti.govakademiabaru.com For instance, a fast and sensitive method has been developed to measure the purity of TATB in polymer-bonded materials by extracting the target material with DMSO, followed by separation on a reversed-phase column. osti.gov

    Researchers have developed various HPLC methods to optimize the analysis. One method utilizes a mobile phase of 50% methanol (B129727) and 50% EDTA buffer on a C-18 column, achieving a sharp peak with a retention time of 2.92 minutes. bibliotekanauki.pl Another approach employs a mobile phase of 30% water and 70% acetonitrile (B52724) containing a deep eutectic solvent (CS-1), which significantly shortens sample pretreatment time and allows for the analysis of higher concentrations of the compound. tandfonline.com

    Table 1: Examples of HPLC Conditions for this compound Analysis

    Mobile Phase Stationary Phase Flow Rate Detection Wavelength Retention Time Reference
    50% Methanol, 50% EDTA Buffer (pH 2.3) C-18 (µBondapak, 10 µm, 3.9x300 mm) 2.0 mL/min 355 nm 2.92 min bibliotekanauki.pl
    30% Water, 70% Acetonitrile with 10 mM CS-1 Not Specified 1.0 mL/min 354 nm 3.621 min tandfonline.com

    Gas Chromatography (GC) for Volatile Analysis

    Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.netchromatographyonline.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. gcms.cz This method is particularly useful for identifying volatile impurities or degradation products that might be present in a this compound sample. nih.gov

    The analysis of nitroaromatic compounds by GC can be challenging due to their structural similarity. chromatographyonline.com However, techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-mass spectrometry (GC-MS) to extract and identify volatile compounds from a sample matrix. nih.govmdpi.comnih.gov The use of specialized columns and temperature programming allows for the effective separation of complex mixtures of volatile organic compounds. researchgate.netgcms.cz While less common than HPLC for the primary analysis of the non-volatile this compound itself, GC is essential for a comprehensive purity profile by detecting any volatile organic contaminants.

    Chiral Chromatography for Enantiomeric Purity Assessment

    Chirality is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. chiralpedia.com Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological and pharmacological activities. up.pt Therefore, assessing the enantiomeric purity of chiral compounds is crucial, particularly in the pharmaceutical industry. chiralpedia.comamericanpharmaceuticalreview.com

    While 1,3-diamino-2,4,6-trinitrobenzene is an achiral molecule, some of its precursors, derivatives, or related compounds may be chiral. researchgate.netmdpi.com Chiral chromatography is the primary method for separating enantiomers to determine their purity. chiralpedia.comchromatographyonline.com This is most often achieved using HPLC with a chiral stationary phase (CSP). up.ptamericanpharmaceuticalreview.com These specialized columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. chromatographyonline.com Polysaccharide and cyclodextrin-based CSPs are widely used for this purpose. up.pt Alternatively, chiral separation can be performed on achiral columns after derivatizing the enantiomers into diastereomers, which have different physical properties and can be separated. chromatographyonline.com Gas chromatography can also be used for chiral separations, often employing capillary columns coated with derivatized cyclodextrins. gcms.czmdpi.com

    Spectroscopic Detection Methods

    Spectroscopic detectors are commonly coupled with chromatographic systems to identify and quantify the separated compounds.

    UV-Diode Array Detection (DAD) for Chromatographic Eluents

    The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool frequently used in HPLC systems. scioninstruments.com Unlike a standard single-wavelength UV detector, a DAD can acquire an entire UV-Vis spectrum simultaneously for each point in the chromatogram. scioninstruments.comthermofisher.com This provides three-dimensional data (absorbance vs. time vs. wavelength), which is highly valuable for compound identification and purity analysis. scioninstruments.com

    For the analysis of this compound, the DAD is set to monitor the column effluent at a specific wavelength, typically around the compound's absorption maximum (λmax), which is approximately 354-355 nm. researchgate.netbibliotekanauki.plosti.govpatsnap.com The ability to collect the full spectrum allows for the confirmation of peak identity by comparing the acquired spectrum with that of a known standard. osti.gov It also helps in assessing peak purity by checking if the spectrum is consistent across the entire peak, which helps to ensure that a chromatographic peak corresponds to a single compound. scioninstruments.com Modern DAD systems offer high sensitivity and a wide wavelength range, making them suitable for trace analysis. knauer.netknauer.net

    Fluorescence Detection and Luminescence Spectroscopy

    Luminescence is the emission of light from a substance that is not due to heating. libretexts.org This phenomenon is categorized into fluorescence (a rapid emission) and phosphorescence (a slower emission). evidentscientific.com Fluorescence spectroscopy is a highly sensitive analytical technique. evidentscientific.com A molecule absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). evidentscientific.com

    Fluorescence detection can be used in conjunction with HPLC. For a compound to be detected by fluorescence, it must be a fluorophore (i.e., it must fluoresce). libretexts.org If this compound or its impurities of interest are naturally fluorescent, this method can offer very high sensitivity and selectivity. evidentscientific.com

    For non-fluorescent or weakly fluorescent analytes, a process called fluorescence quenching can be utilized. semanticscholar.org This involves using a luminescent sensor, such as a porous aromatic framework, whose fluorescence is "quenched" or diminished in the presence of the target analyte. semanticscholar.org The degree of quenching can be correlated to the concentration of the analyte. semanticscholar.org This approach has been shown to be effective for the detection of various nitro compounds. semanticscholar.orgmdpi.com Research has demonstrated that luminescent porous frameworks can be integrated into indicator papers for the rapid and selective detection of nitro compounds like nitrobenzene, where the material's fluorescence intensity decreases upon exposure to the analyte. semanticscholar.org

    Evaporative Light Scattering Detection (ELSD)

    Evaporative Light Scattering Detection (ELSD) is a valuable analytical technique for the detection of compounds that lack a UV-absorbing chromophore, which can include this compound and related nitroaromatic compounds under certain chromatographic conditions. researchgate.net The principle of ELSD is based on a three-step process: nebulization of the column eluent, evaporation of the mobile phase, and detection of the scattered light from the resulting non-volatile analyte particles. wikipedia.orgagilent.com

    The process begins as the eluent from the chromatography column enters the detector and is mixed with an inert gas, typically nitrogen, to form a fine aerosol. wikipedia.orgparker.com This mist of droplets is then passed through a heated drift tube where the volatile mobile phase is evaporated, leaving behind a cloud of fine solid particles of the non-volatile or semi-volatile analyte. wikipedia.orglibretexts.org As these particles exit the drift tube, they pass through a light-scattering cell. A beam of light (e.g., from a laser) illuminates the particles, and the scattered light is measured by a photodetector, such as a photodiode or photomultiplier tube, positioned at an angle to the light source. wikipedia.orglibretexts.org The resulting signal is proportional to the mass of the analyte. wikipedia.org

    ELSD is considered a universal detector because its response is not dependent on the optical properties of the analyte, but rather on its mass. flash-chromatography.com This makes it suitable for a wide range of compounds, including sugars, lipids, polymers, and surfactants, which are often challenging to detect using UV-based methods. researchgate.netwikipedia.org It is compatible with gradient elution, a significant advantage over refractive index (RI) detection, and generally provides stable baselines. researchgate.netresearchgate.net For the analysis of this compound, ELSD could be particularly useful in methods where the mobile phase composition changes during the analytical run. However, the response of ELSD can be non-linear, and proper calibration is necessary for accurate quantification. wikipedia.org Additionally, the use of non-volatile mobile phase additives, such as certain buffers, should be avoided as they can interfere with detection by forming particles upon evaporation. libretexts.org

    FeatureDescription
    Principle Nebulization of eluent, evaporation of solvent, and light scattering detection of analyte particles. wikipedia.org
    Analyte Suitability Non-volatile and semi-volatile compounds, particularly those without a UV chromophore. researchgate.netwikipedia.org
    Advantages Universal detection, gradient compatibility, stable baselines. researchgate.netflash-chromatography.comresearchgate.net
    Limitations Non-linear response, requires volatile mobile phases, destructive technique. wikipedia.orglibretexts.org

    Mass Spectrometry in Trace Analysis and Identification

    Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of trace compounds. In the context of this compound, it provides high sensitivity and selectivity, which are crucial for detecting minor components in complex mixtures.

    Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Minor Components

    Tandem mass spectrometry, or MS/MS, is an essential tool for the structural elucidation of unknown or minor components in a sample mixture. nih.gov This technique involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. arxiv.org The fragmentation pattern provides detailed structural information, acting as a "fingerprint" for the molecule, which can be used to identify compounds that have not been previously characterized or for which no reference standards are available. osti.gov

    In the analysis of materials containing this compound or its isomers, MS/MS is used to differentiate between structurally similar compounds. nih.gov The process begins with the ionization of the sample, often using techniques like electrospray ionization (ESI), followed by the selection of an ion of interest (the precursor ion) in the first mass analyzer. This selected ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. nih.gov

    The fragmentation pathways are dependent on the chemical structure of the precursor ion, allowing for the differentiation of isomers that might have the same exact mass. nih.gov For instance, the positions of amino and nitro groups on the benzene (B151609) ring of this compound would influence the fragmentation pattern, enabling the identification of specific isomers. This capability is critical for characterizing impurities in high-purity materials, where even small structural differences can impact the material's properties. osti.gov Research on related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has demonstrated the use of MS/MS to identify and verify the structures of numerous trace components, such as mono-benzofurazan and various substituted triaminobenzene derivatives. osti.gov

    High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

    High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. uni-rostock.de This accuracy allows for the determination of the elemental composition of an unknown analyte with a high degree of confidence. helmholtz-munich.de HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers and Orbitraps, can achieve mass resolving powers high enough to distinguish between ions with very similar nominal masses (isobaric compounds). uni-rostock.despectroscopyonline.com

    For the analysis of this compound and its potential impurities, HRMS is indispensable. diva-portal.org The ability to measure the mass of an ion with an error of less than 5 parts per million (ppm) significantly narrows down the number of possible elemental formulas for that ion. helmholtz-munich.de This is particularly important when dealing with complex matrices or when trying to identify unexpected contaminants. For example, in the analysis of explosives, HRMS can differentiate between the deprotonated TATB molecule and the chloride adduct of RDX, which are isobaric at lower resolutions. spectroscopyonline.com

    When combined with a separation technique like liquid chromatography (LC), HRMS provides both retention time and accurate mass data, which together offer a very high level of specificity for compound identification. osti.govosti.gov In the absence of a pure reference standard for a suspected impurity, HRMS data can provide the elemental formula, which, when combined with MS/MS fragmentation data, can lead to the confident structural elucidation of the compound. osti.gov The strength of HRMS lies in its ability to not only quantify known compounds but also to screen for and identify unknown or unexpected compounds in a single analysis. nih.gov

    TechniquePrincipleApplication to this compound Analysis
    Tandem Mass Spectrometry (MS/MS) Isolation and fragmentation of precursor ions to generate characteristic product ion spectra. arxiv.orgStructural elucidation of unknown impurities and differentiation of isomers. nih.govosti.gov
    High-Resolution Mass Spectrometry (HRMS) Measurement of mass-to-charge ratios with high accuracy and resolving power. uni-rostock.deDetermination of elemental composition and unambiguous identification of trace components. spectroscopyonline.comosti.gov

    Sample Preparation Strategies for Complex Matrices

    Effective sample preparation is a critical prerequisite for the successful analysis of this compound, especially when it is present in complex matrices such as environmental samples or in mixtures with other structurally similar compounds. The primary goals of sample preparation are to isolate the analyte of interest from interfering matrix components, to concentrate the analyte to a level suitable for detection, and to present the analyte in a solvent that is compatible with the analytical instrument. sigmaaldrich.cnlibretexts.org

    Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

    Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a solid sorbent and a liquid phase. sigmaaldrich.cnlibretexts.org It is used to clean up complex samples, concentrate trace analytes, and perform solvent exchange. sigmaaldrich.cnlibretexts.org For the analysis of this compound, SPE can be employed to isolate it from various matrices. The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The choice of sorbent is critical and depends on the polarity of this compound and the matrix components. Common sorbents include silica-based materials (normal phase, reversed-phase, ion-exchange) and polymer-based materials. mdpi.com For instance, a reversed-phase sorbent could be used to retain this compound from an aqueous sample, after which it can be eluted with an organic solvent. diva-portal.org

    Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The analyte is partitioned from the initial sample solution into the extraction solvent. phenomenex.com The choice of the organic solvent is key to achieving high extraction efficiency and selectivity. For a moderately polar compound like this compound, a solvent of intermediate polarity might be chosen. LLE is particularly useful for extracting analytes from aqueous samples, such as wastewater or beverages. phenomenex.comnih.gov The process can be scaled from micro-extraction techniques for small sample volumes to larger-scale extractions for bulk sample preparation. nih.govcsic.es

    TechniquePrincipleApplication to this compound
    Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid sample. libretexts.orgConcentration and purification from environmental or biological samples. sigmaaldrich.cnchromatographyonline.com
    Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. phenomenex.comIsolation from aqueous matrices and removal of highly polar or non-polar interferences. phenomenex.comchromatographyonline.com

    Derivatization Techniques for Enhanced Detectability

    Derivatization is a chemical modification process used to convert an analyte into a form that has improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced ionization efficiency for mass spectrometry (MS). sigmaaldrich.comjfda-online.com For nitroaromatic compounds like this compound, which can be non-volatile and may not ionize efficiently, derivatization can significantly improve detectability. researchgate.netnih.gov

    One common derivatization strategy for nitroaromatic compounds is their reduction to the corresponding aromatic amines. researchgate.netrsc.org These resulting amines are generally more amenable to ionization by techniques like electrospray ionization (ESI), leading to enhanced sensitivity in LC-MS analysis. researchgate.netrsc.org This approach allows for the trace-level detection of nitroaromatics that would otherwise be difficult to quantify. nih.gov

    For GC analysis, derivatization is often necessary to increase the volatility of polar compounds containing functional groups like amino (-NH2) groups. phenomenex.com Silylation is a common technique where active hydrogens in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize amines. sigmaaldrich.com Another approach is acylation, which involves the reaction of the analyte with reagents like perfluoroacid anhydrides to produce stable and volatile derivatives that are also highly responsive to electron capture detection (ECD). gcms.cz

    Derivatization ApproachReagent/MethodPurposeAnalytical Technique
    Reduction Zinc powder/acidConverts nitro groups to more ionizable amino groups. rsc.orgLC-MS
    Silylation BSTFA, TMSIReplaces active hydrogens with TMS groups to increase volatility. sigmaaldrich.comphenomenex.comGC-MS
    Acylation Perfluoroacid anhydridesForms stable, volatile derivatives with high electron affinity. gcms.czGC-ECD, GC-MS

    Real-time and In-line Monitoring Techniques in Chemical Processes

    The manufacturing of specialized chemical compounds such as this compound necessitates rigorous control over synthesis and processing conditions. Real-time and in-line monitoring techniques are essential for providing continuous insight into chemical processes, enabling immediate adjustments that are critical for ensuring safety and product consistency. These advanced methods integrate analytical instruments directly into the production line, offering a continuous stream of data that contrasts sharply with the delays and potential inaccuracies of traditional offline laboratory analysis. nih.gov

    Spectroscopic tools are particularly advantageous for the in-line monitoring of energetic materials because they are non-destructive and provide rapid analysis. researchgate.net Techniques such as Raman, near-infrared (NIR), and UV-vis spectroscopy can be deployed to track reactant and product concentrations, monitor reaction progression, and detect impurity formation in real time. nih.govresearchgate.netrsc.org For instance, in-line Raman spectroscopy has been effectively used to monitor the synthesis of organic compounds, demonstrating the ability to optimize reactions and ensure consistent product quality through continuous analysis. nih.govnih.gov In nitration reactions specifically, which are central to the synthesis of many energetic materials, spectroscopic methods like Raman and benchtop Nuclear Magnetic Resonance (NMR) have been used to quantify components in complex mixtures, even with overlapping spectral signals, by leveraging multivariate analysis. researchgate.netrsc.orgmagritek.com

    Application of Advanced Analytics for Process Control and Optimization

    The continuous data stream from in-line monitoring is a foundational component of Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.orgbruker.com The goal is to build quality into the product by design, rather than testing it in at the end. mt.com By integrating PAT, manufacturers can move from a static, recipe-based approach to a dynamic one that actively compensates for variability in raw materials and equipment. wikipedia.org

    Advanced analytics, particularly multivariate analysis (MVA) or chemometrics, are used to interpret the large datasets generated by in-line spectroscopic instruments. rsc.orgsciy.com MVA techniques create a statistical "fingerprint" of the components, enabling the quantification of different substances even in a complex mixture. rsc.org This allows for the development of robust models that can predict Critical Quality Attributes (CQAs) of the final product in real time based on the spectral data. mt.comsciy.com For the production of this compound, this means that critical parameters such as particle size, purity, and polymorphic form could be predicted and controlled during the synthesis itself. This proactive control helps stabilize the process, allowing the plant to operate closer to its operational and economic limits, thereby increasing production rates, minimizing costs, and improving product quality. researchgate.net The benefits include reduced waste, shorter cycle times, and a move toward real-time product release. sciy.comchromnet.net

    Table 1: Application of In-line Analytical Techniques for Process Control

    Monitored Parameter Potential Analytical Technique Role in Process Control & Optimization
    Reactant & Product Concentration In-line Raman, NIR, or NMR Spectroscopy Enables real-time tracking of reaction kinetics, ensuring optimal stoichiometry, identifying reaction endpoints, and maximizing yield. rsc.orgoxinst.com
    Formation of Impurities In-line HPLC, UV-Vis Spectroscopy Allows for the early detection of undesired byproducts, enabling process adjustments to maintain high product purity. researchgate.netrsc.org
    Crystallization & Particle Size In-line Particle Size Analyzers, Raman Spectroscopy Controls the crystallization process to achieve a desired crystal form and particle size distribution, which are critical for the performance and safety of energetic materials.
    Process Temperature/Pressure In-line Temperature/Pressure Probes Provides fundamental data for maintaining the reaction within a safe and optimal operating window. rsc.org

    Automated Analytical Workflows for High-Throughput Research

    The discovery and optimization of synthetic routes for complex molecules like this compound is traditionally a resource-intensive endeavor. High-Throughput Experimentation (HTE) has emerged to accelerate this process by combining laboratory automation with miniaturized parallel experimentation. acs.orgmt.com This approach allows researchers to conduct hundreds or even thousands of experiments simultaneously, rapidly screening variables such as catalysts, solvents, reaction temperatures, and reactant ratios. acs.org

    Automated analytical workflows are the core of HTE. mt.com These systems typically feature robotic liquid and solid handlers that precisely prepare reaction mixtures in microplates or small-scale reactor blocks. acs.orgresearchgate.net The reactions are then incubated under controlled conditions and analyzed using rapid, integrated analytical techniques. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a common tool in this workflow, providing fast and accurate data on reaction yield and purity. acs.org More advanced systems use techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) to achieve throughputs of more than one sample per second. nih.gov

    The vast amount of data generated is processed using specialized software, which can automatically identify successful outcomes and build predictive models using machine learning algorithms. nih.govresearchgate.net This data-driven approach not only accelerates the optimization of known reactions but also aids in the discovery of entirely new chemical transformations. acs.org By automating the entire process from experiment setup to data analysis, these workflows significantly reduce the time and materials required for research and development. researchgate.netrsc.org

    Table 2: Components of an Automated Workflow for High-Throughput Research

    Workflow Component Function Advantage for this compound R&D
    Automated Liquid & Solid Handlers Precisely and accurately dispense reactants, reagents, and catalysts into multi-well plates or reactor arrays. acs.orgresearchgate.net Increases throughput and reproducibility while minimizing material consumption and human error. mt.com
    Parallel Reaction Blocks Enable the simultaneous execution of numerous reactions under individually controlled conditions (e.g., temperature, mixing). acs.org Allows for rapid screening of a wide parameter space to quickly identify optimal reaction conditions.
    Integrated High-Throughput Analysis Automated sampling and analysis of each reaction using fast techniques like UPLC-MS or DESI-MS. acs.orgnih.gov Provides immediate, quantitative data on reaction success (yield, purity), enabling rapid decision-making.
    Data Processing & Analysis Software Manages experimental data, visualizes results (e.g., as heatmaps), and applies algorithms for model building. nih.govresearchgate.net Facilitates the extraction of meaningful insights from large, complex datasets to guide further experimentation.

    Future Research Directions and Emerging Paradigms in Diaminotrinitrobenzene Research

    Integration of Artificial Intelligence and Machine Learning in Materials Design

    The development of new energetic materials has traditionally been a resource-intensive, trial-and-error process. fraunhofer.de However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field, offering a new paradigm for the design and discovery of materials like DATB. fraunhofer.deenergetic-materials.org.cn These data-driven methods can accelerate the development cycle, reduce costs, and lead to the creation of energetic materials with precisely tailored properties. energetic-materials.org.cnnih.gov

    AI and ML models, trained on existing experimental and simulation data, can effectively learn the complex relationships between molecular structures and their resulting properties, such as performance, sensitivity, and stability. energetic-materials.org.cnarxiv.org This allows for the rapid screening of vast chemical spaces to identify novel candidate molecules that might otherwise be overlooked. fraunhofer.de For DATB, this could involve designing derivatives with improved detonation performance while maintaining or enhancing its characteristic insensitivity.

    Key applications and future directions for AI/ML in energetic materials research include:

    Predictive Modeling: Developing accurate models to predict key properties like density, detonation velocity, pressure, and sensitivity. fraunhofer.demdpi.com For instance, Artificial Neural Network (ANN) models have already been developed to predict the detonation velocity of various CHNO explosives. mdpi.com

    Inverse Design: Instead of predicting the properties of a known molecule, inverse design models start with desired properties and work backward to suggest optimal molecular structures. nih.govarxiv.org

    High-Throughput Virtual Screening: AI can automate the process of evaluating thousands of potential energetic molecules, flagging the most promising candidates for further computational and experimental investigation. mdpi.comresearchgate.net

    Data-Driven Discovery: Machine learning can identify patterns and correlations in large datasets that are not apparent to human researchers, leading to new scientific insights and design principles. nih.govarxiv.org

    Despite the great potential, a significant challenge is the limited availability of high-quality, standardized data for energetic materials, which can hinder the accuracy of ML models. fraunhofer.deenergetic-materials.org.cn Future efforts will need to focus on building robust, curated databases and developing ML models that can learn effectively from smaller datasets. arxiv.orgnsf.gov The development of more interpretable "white box" models is also crucial to move beyond simple prediction and gain a deeper understanding of the underlying chemical principles. energetic-materials.org.cn

    Exploration of Novel Synthetic Pathways and Sustainable Chemical Practices

    Future research into Diaminotrinitrobenzene (DATB) will increasingly focus on developing novel and sustainable synthetic pathways. This shift is driven by the need for more efficient, cost-effective, and environmentally benign manufacturing processes, aligning with the principles of green chemistry. fatfinger.ioresearchgate.net

    The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a framework for reimagining the synthesis of energetic materials. acs.orginstituteofsustainabilitystudies.comjnj.com The goal is to minimize or eliminate the use and generation of hazardous substances throughout the production lifecycle. instituteofsustainabilitystudies.com

    Key areas for future research in the synthesis of DATB include:

    Alternative Feedstocks: Exploring the use of inexpensive and readily available commodity chemicals or surplus energetic materials as starting points for DATB synthesis. osti.gov For example, processes have been explored to convert trinitrotoluene (TNT) to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related insensitive explosive, which could potentially be adapted or inspire new routes to DATB. osti.gov

    Greener Reaction Conditions: This involves replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical carbon dioxide, and conducting reactions at ambient temperature and pressure to reduce energy consumption. instituteofsustainabilitystudies.com The use of phase transfer catalysts has also been investigated to improve reaction rates under milder conditions. scribd.com

    Biocatalysis: Employing enzymes or microorganisms as catalysts can lead to cleaner and more selective chemical transformations under mild conditions, significantly reducing waste and energy use. instituteofsustainabilitystudies.com While still an emerging area for many specialty chemicals, its application in pharmaceutical synthesis demonstrates its potential. instituteofsustainabilitystudies.comlongdom.org

    Novel Rearrangement Reactions: The development of novel rearrangement reactions, such as new variations of the Hofmann rearrangement, can provide highly efficient strategies for creating fused energetic structures. nih.gov

    Retrosynthesis Modeling: Computational tools can be used to propose novel synthetic pathways by working backward from the target molecule. researchgate.net These models can identify promising routes and the enzymes that might be involved, which can then be investigated experimentally. researchgate.net

    The successful implementation of these sustainable practices not only reduces environmental impact but can also lead to significant economic advantages through increased resource efficiency, reduced waste disposal costs, and improved safety. fatfinger.io

    In-depth Understanding of Structure-Function Relationships at the Molecular Level

    A deep understanding of the relationship between a molecule's three-dimensional structure and its functional properties is fundamental to designing next-generation energetic materials. nih.govresearchgate.net For this compound (DATB), future research will increasingly use advanced computational and experimental techniques to probe these structure-function relationships at the atomic level, providing insights that are crucial for creating safer and more effective materials.

    The macroscopic properties of an energetic material, such as its detonation performance and sensitivity to stimuli like impact or heat, are ultimately determined by its molecular and crystal structure. nih.gov This includes the arrangement of atoms within the molecule, the distribution of electron density, and the nature of intermolecular interactions (like hydrogen bonding) in the solid state. nih.govresearchgate.net

    Future research in this area will focus on:

    Advanced Molecular Modeling: Utilizing first-principles calculations and density functional theory (DFT) to model the electronic structure, vibrational modes, and thermodynamic properties of DATB. mdpi.comresearchgate.net These calculations can elucidate how subtle changes in molecular geometry affect stability and energy release.

    Crystal Structure Engineering: Investigating how different crystalline arrangements (polymorphs) of DATB influence its properties. The way molecules pack in a crystal lattice can dramatically affect sensitivity. researchgate.net Understanding these packing motifs is key to designing less sensitive materials.

    Intermolecular Interactions: A key feature of insensitive explosives like DATB and its analogue TATB is the extensive network of intermolecular and intramolecular hydrogen bonds. Future studies will aim to precisely quantify the role of these hydrogen bonds in providing thermal stability and reducing sensitivity.

    Co-crystallization: Creating co-crystals of DATB with other energetic molecules is a promising strategy to fine-tune properties. researchgate.net Research has shown that forming co-particles of nitramines like HMX and RDX with DATB can alter thermal stability and impact sensitivity, demonstrating a clear link between the composite structure and its functional behavior. researchgate.net

    Spectroscopic Analysis: Employing advanced spectroscopic techniques to probe the molecular environment and bonding within DATB crystals. acs.org This provides experimental validation for computational models and helps to build a more complete picture of the structure-function relationship.

    By combining these computational and experimental approaches, researchers can move beyond correlational observations and develop a predictive understanding of how to design energetic molecules with desired performance and safety characteristics from the ground up. nih.govrsc.org

    Advanced Characterization of Metastable Phases and Dynamic Processes

    The performance and safety of energetic materials like this compound (DATB) are critically dependent on their behavior under extreme conditions of temperature and pressure. Understanding the transient, or metastable, phases that form and the dynamic processes that occur during decomposition and detonation is a key frontier in energetic materials research. researchgate.net

    Metastable phases are intermediate, short-lived states of a material that are not its most stable form but can play a crucial role in its reaction pathways. researchgate.net The initiation of an explosion is a complex, dynamic process involving rapid chemical reactions and phase transitions. researchgate.net Future research will employ sophisticated characterization techniques to capture and analyze these fleeting events.

    Key research directions include:

    Time-Resolved Spectroscopy and Diffraction: Using techniques like ultrafast laser spectroscopy and time-resolved X-ray diffraction to observe the molecular changes in DATB on incredibly short timescales (femtoseconds to nanoseconds) as it reacts. This allows researchers to track the formation of intermediate species and changes in the crystal structure during decomposition.

    High-Pressure Studies: Investigating the phase transitions of DATB under high static or dynamic (shock) pressures using diamond anvil cells and gas guns. These experiments help to map out the phase diagram of DATB and understand how pressure influences its stability and reactivity. For other materials like HMX, it is known that pressure can induce phase transitions to more reactive forms. researchgate.net

    Advanced Computational Modeling: Developing more powerful computational models, such as those combining density functional theory with molecular dynamics (DFT-MD), to simulate the behavior of DATB under detonation conditions. researchgate.net These simulations can provide insights into the initial chemical steps of decomposition and the dynamics of highly metastable phases that are difficult to observe experimentally. researchgate.net

    Thermal Analysis under Dynamic Conditions: Utilizing techniques like Dynamic Pressure Measuring Thermal Analysis to study the thermal decomposition of energetic materials under conditions that more closely mimic real-world scenarios. scribd.com

    Mass Spectrometry: Techniques like Direct Inlet Probe-Mass Spectrometry (DIP-MS) can be used to detect trace amounts of impurities or early decomposition products, providing valuable information on the stability and purity of DATB samples. osti.govfree.fr

    By combining these advanced experimental and computational methods, scientists can build a more complete and dynamic picture of how DATB behaves under operational conditions. This knowledge is essential for developing more accurate models of detonation and for designing next-generation energetic materials with enhanced safety and reliability.

    Academic Contributions to Next-Generation Energetic Material Science

    Academic research plays a pivotal role in advancing the fundamental science that underpins the development of next-generation energetic materials, including new derivatives and formulations of this compound (DATB). researchgate.netresearchgate.net The pursuit of novel high-energy-density materials (HEDMs) is driven by the persistent need for compounds that offer a superior balance between high detonation performance and low sensitivity to accidental stimuli. researchgate.netresearchgate.net

    Academic contributions are expanding the frontiers of energetic material science through several key avenues:

    Rational Design and Synthesis: University labs are at the forefront of designing and synthesizing entirely new energetic molecules. researchgate.net This involves creating novel molecular frameworks, such as fused-ring systems combining different nitrogen-rich heterocycles (e.g., pyrazoles, triazines, tetrazoles), and functionalizing them with various explosophoric groups (-NO2, -N3, -NF2). researchgate.netnih.govresearchgate.net The goal is to create molecules with high positive enthalpies of formation, which is a key contributor to energy content. researchgate.net

    Exploring New Chemical Space: Research is moving beyond traditional CHNO (carbon-hydrogen-nitrogen-oxygen) compounds to explore materials that incorporate other elements like fluorine, which can significantly enhance stability and density. researchgate.net

    Fundamental Understanding: Academic studies provide the fundamental chemical and physical insights necessary for breakthroughs. This includes detailed investigations into reaction mechanisms, thermal decomposition pathways, and the quantum mechanics of molecular stability. nih.gov

    Development of Insensitive Materials: A major focus of modern energetic material science is reducing sensitivity. Academic research has been crucial in establishing the principle that certain structural features, like extensive hydrogen bonding and layered crystal structures, contribute to insensitivity, a hallmark of materials like DATB and TATB. mdpi.comresearchgate.net

    Fostering Collaboration and New Paradigms: Academic institutions foster the interdisciplinary collaboration and dialogue necessary to tackle complex scientific challenges. nih.goviipbooks.com They are often the breeding ground for emerging paradigms, such as the shift towards sustainable chemistry and the integration of machine learning in materials design. nih.gov By sharing best practices and directing research efforts, academic forums and consortia help accelerate innovation across the entire field. jnj.com

    Through this combination of innovative synthesis, fundamental investigation, and the development of new design principles, academic research continues to lay the scientific groundwork for the next generation of advanced energetic materials.

    Q & A

    Q. What are the established synthetic routes for diaminotrinitrobenzene (DATB), and what analytical techniques are critical for verifying its purity?

    Q. What safety protocols are essential for handling DATB in academic laboratories?

    DATB is classified as a high explosive (UN Class 1.1) and requires stringent safety measures:

    • Use explosion-proof equipment and conduct reactions in small batches (<1 g) within blast shields.
    • Store in fire-resistant cabinets with humidity control (<30% RH).
    • Follow guidelines from military explosive-handling manuals and institutional safety committees .

    Q. How can researchers obtain DATB samples for academic use, and what regulatory frameworks apply?

    DATB is regulated under SCOMET (Special Chemicals, Organisms, Materials, Equipment, and Technologies) and ITAR (International Traffic in Arms Regulations). Researchers must:

    • Obtain permits from national export control authorities (e.g., DGFT in India, BIS in the U.S.).
    • Collaborate with authorized defense research institutions (e.g., DRDO, Sandia National Labs) for synthesis or procurement .

    Advanced Research Questions

    Q. How can computational models (e.g., DFT, MD simulations) predict DATB’s sensitivity to thermal and mechanical stimuli?

    Q. What methodologies resolve contradictions in reported thermal decomposition data for DATB?

    Discrepancies in decomposition temperatures (e.g., 240°C vs. 260°C) arise from differences in heating rates or sample purity. Researchers should:

    • Standardize testing protocols (e.g., ASTM E537 for DSC).
    • Cross-validate with accelerated rate calorimetry (ARC) and TGA-FTIR to isolate decomposition mechanisms .

    Q. How does DATB’s crystal structure influence its explosive performance compared to analogs like TATB?

    DATB’s planar molecular structure enables dense π-stacking, enhancing detonation velocity but reducing thermal stability versus TATB. Key comparisons:

    • Detonation Pressure : DATB (~25 GPa) vs. TATB (~35 GPa).
    • Thermal Stability : DATB decomposes at 240–260°C vs. TATB at 330–350°C. Use XRD and Hirshfeld surface analysis to correlate crystal packing with sensitivity .

    Q. What advanced spectroscopic techniques characterize DATB’s degradation byproducts under environmental conditions?

    • LC-MS identifies nitroaniline derivatives from hydrolysis.
    • Raman spectroscopy detects NO₂ release during photodegradation.
    • Synchrotron-based XAS tracks metal-catalyzed decomposition in soil matrices .

    Methodological Guidance

    • Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for DATB (CAS 1630-08-6) .
    • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
    • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of DSC, ARC, and computational data) to resolve conflicting findings .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.